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  • Product: Ethoxy(methyl)amine hydrochloride
  • CAS: 1082680-18-9

Core Science & Biosynthesis

Foundational

Ethoxy(methyl)amine hydrochloride chemical properties

An In-Depth Technical Guide to the Chemical Properties and Applications of Ethoxy(methyl)amine Hydrochloride Abstract Ethoxy(methyl)amine hydrochloride, also known as O-Ethyl-N-methylhydroxylamine hydrochloride, is a spe...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Chemical Properties and Applications of Ethoxy(methyl)amine Hydrochloride

Abstract

Ethoxy(methyl)amine hydrochloride, also known as O-Ethyl-N-methylhydroxylamine hydrochloride, is a specialized hydroxylamine derivative valued in synthetic organic chemistry. As a stable, crystalline solid, it serves as a potent nucleophilic reagent for the efficient conversion of aldehydes and ketones into their corresponding stable oxime ethers. This guide provides a comprehensive overview of its core chemical properties, mechanistic behavior, and practical applications, particularly within the context of pharmaceutical research and drug development. We will explore its physicochemical characteristics, delve into the mechanics of its reactivity with carbonyl compounds, present a validated experimental protocol, and outline essential safety and handling procedures. This document is intended for researchers, chemists, and drug development professionals who utilize advanced synthetic reagents to construct complex molecular architectures.

Chemical Identity and Physicochemical Properties

Ethoxy(methyl)amine hydrochloride is the hydrochloride salt of N-ethoxymethanamine.[1] The salt form enhances the compound's stability and simplifies handling compared to the free base. Its core structure features an ethoxy group bonded to a nitrogen atom, which is also substituted with a methyl group, making it a versatile building block in organic synthesis.

Caption: Chemical structure of Ethoxy(methyl)amine Hydrochloride.

The key physicochemical properties are summarized in the table below, providing essential data for experimental design and safety assessments.

PropertyValueSource
IUPAC Name N-ethoxymethanamine;hydrochloridePubChem[1]
CAS Number 1082680-18-9PubChem[1]
Molecular Formula C₃H₁₀ClNOPubChem[1]
Molecular Weight 111.57 g/mol PubChem[1]
Appearance Typically a white to pale yellow crystalline solid.[2]Inferred from analogous compounds
Solubility Generally soluble in water and polar organic solvents like alcohols.[2]Inferred from analogous compounds

Core Reactivity and Mechanistic Principles

The primary utility of ethoxy(methyl)amine hydrochloride stems from the nucleophilic character of the nitrogen atom.[2] In solution, the hydrochloride salt exists in equilibrium with the free base, N-ethoxymethanamine, which is the active nucleophile. Its most significant application is the reaction with carbonyl compounds to form highly stable oxime ethers.

Mechanism of Oxime Ether Formation

The condensation reaction with aldehydes or ketones is typically acid-catalyzed and proceeds via a two-step mechanism involving a hemiaminal intermediate.[3]

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the free base attacks the electrophilic carbonyl carbon. This step is often facilitated by mild acid catalysis, which protonates the carbonyl oxygen, rendering the carbon more electrophilic.

  • Dehydration: The resulting tetrahedral intermediate (a hemiaminal) undergoes acid-catalyzed dehydration. The hydroxyl group is protonated to form a good leaving group (water), which is subsequently eliminated to form a C=N double bond. A final deprotonation step yields the neutral oxime ether product.

Unlike many imine formations, the equilibrium for oxime formation strongly favors the product, often precluding the need for aggressive water removal techniques like azeotropic distillation.[4] However, precise pH control is critical for optimizing the reaction rate. A pH around 5 is generally ideal; at lower pH, the amine nucleophile is excessively protonated and non-reactive, while at higher pH, there is insufficient acid to catalyze the dehydration step.[3]

reactants Carbonyl Compound (Aldehyde/Ketone) + Ethoxy(methyl)amine step1 1. Nucleophilic Attack (Formation of Hemiaminal Intermediate) reactants->step1 pH ~5 step2 2. Proton Transfer step1->step2 step3 3. Acid-Catalyzed Dehydration (Elimination of H₂O) step2->step3 + H⁺ product Stable Oxime Ether Product step3->product

Caption: General mechanism for oxime ether formation.

Applications in Drug Discovery and Development

The formation of oxime ethers is a cornerstone of medicinal chemistry for several strategic reasons:

  • Metabolic Stability: Oxime ethers are significantly more resistant to hydrolysis than corresponding imines, making them ideal for introducing nitrogen-containing functionalities into drug candidates while maintaining metabolic stability.

  • Bioisosterism: The oxime ether linkage can serve as a bioisostere for other functional groups, such as esters or amides, allowing chemists to fine-tune a molecule's pharmacokinetic and pharmacodynamic properties.

  • Modulation of Physicochemical Properties: The introduction of an ethoxy(methyl)amine moiety can alter a compound's lipophilicity, polarity, and hydrogen bonding capacity, which are critical parameters for optimizing drug absorption, distribution, metabolism, and excretion (ADME).

  • Therapeutic Moieties: Alkoxyamines, as a class, have demonstrated therapeutic potential. For instance, the related compound methoxyamine acts as an inhibitor of base excision repair (BER) by binding to apurinic/apyrimidinic DNA damage sites, thereby sensitizing cancer cells to alkylating agents.[5] This mechanism provides a compelling rationale for incorporating similar structures into novel oncology drug candidates.

Standard Laboratory Protocol: Synthesis of a Model Oxime Ether

This protocol details a reliable method for the synthesis of cyclohexanone O-ethyl-N-methyloxime from cyclohexanone and ethoxy(methyl)amine hydrochloride. This procedure is self-validating, incorporating reaction monitoring, purification, and characterization.

Experimental Workflow

cluster_workflow Oxime Ether Synthesis Workflow A 1. Reagent Setup Dissolve reactants in ethanol B 2. Reaction Stir at room temperature A->B C 3. Monitoring Track via TLC or GC-MS B->C D 4. Workup Quench, extract with ethyl acetate C->D Upon completion E 5. Purification Silica gel column chromatography D->E F 6. Characterization Analyze via NMR and MS E->F

Caption: A typical experimental workflow for oxime ether synthesis.

Step-by-Step Methodology
  • Reaction Setup:

    • To a 100 mL round-bottom flask equipped with a magnetic stir bar, add ethoxy(methyl)amine hydrochloride (1.12 g, 10.0 mmol, 1.0 equiv).

    • Add ethanol (30 mL) and stir until the solid is fully dissolved.

    • Add cyclohexanone (1.03 mL, 10.0 mmol, 1.0 equiv) to the solution.

    • Add pyridine (0.89 mL, 11.0 mmol, 1.1 equiv) dropwise. The pyridine acts as a mild base to neutralize the liberated HCl, maintaining an optimal pH for the reaction.

  • Reaction Execution and Monitoring:

    • Stir the reaction mixture at room temperature (approx. 20-25 °C).

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 9:1 hexane:ethyl acetate eluent system or by Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 4-12 hours.

  • Workup and Extraction:

    • Once the reaction is complete, concentrate the mixture under reduced pressure to remove the ethanol.

    • Add deionized water (25 mL) to the residue and transfer the mixture to a separatory funnel.

    • Extract the aqueous layer with ethyl acetate (3 x 25 mL).

    • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and filter.

  • Purification:

    • Concentrate the dried organic solution under reduced pressure to yield the crude product.

    • Purify the crude oil by flash column chromatography on silica gel, eluting with a gradient of 1% to 5% ethyl acetate in hexane.

  • Characterization:

    • Combine the fractions containing the pure product and concentrate under reduced pressure to yield the cyclohexanone O-ethyl-N-methyloxime as a colorless oil.

    • Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Safety, Handling, and Storage

As a chemical reagent, ethoxy(methyl)amine hydrochloride requires careful handling to ensure laboratory safety.

  • Hazard Identification: This compound is classified as a skin irritant (H315), a serious eye irritant (H319), and may cause respiratory irritation (H335).[1]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[2]

  • Handling: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.[2] Avoid generating dust. In case of accidental contact with skin or eyes, flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[2]

  • Storage: Store in a cool, dry, and well-ventilated location, away from incompatible materials such as strong oxidizing agents.[2] Keep the container tightly sealed to prevent moisture absorption and degradation.

Conclusion

Ethoxy(methyl)amine hydrochloride is a highly valuable and reliable reagent for the synthesis of stable oxime ethers. Its straightforward reactivity, coupled with the desirable physicochemical and metabolic properties of the resulting products, establishes it as a key tool for medicinal chemists and drug development professionals. A thorough understanding of its properties, reaction mechanisms, and handling requirements enables its safe and effective application in the creation of novel and complex molecular entities.

References

  • Understanding the Chemical Properties and Safety of Ethoxyamine Hydrochloride. Self-hosted.
  • Ethoxy(methyl)amine hydrochloride | C3H10ClNO | CID 75481715. PubChem, National Institutes of Health. [Link]

  • O-Methylhydroxylamine hydrochloride | CH5NO.ClH | CID 521874. PubChem, National Institutes of Health. [Link]

  • 12.7: Reactions of Aldehydes and Ketones with Amines. Chemistry LibreTexts. [Link]

  • Product Class 15: Oximes. Science of Synthesis: Houben-Weyl Methods of Molecular Transformations. [Link]

Sources

Exploratory

Ethoxy(methyl)amine Hydrochloride: Technical Guide & Application Profile

CAS Number: 1082680-18-9 Formula: (Salt) | (Free Base) Synonyms: N-Ethoxy-N-methylamine hydrochloride; O-Ethyl-N-methylhydroxylamine hydrochloride; Weinreb Amide Analogue (Ethyl variant). Executive Summary Ethoxy(methyl)...

Author: BenchChem Technical Support Team. Date: February 2026

CAS Number: 1082680-18-9 Formula:


 (Salt) | 

(Free Base) Synonyms: N-Ethoxy-N-methylamine hydrochloride; O-Ethyl-N-methylhydroxylamine hydrochloride; Weinreb Amide Analogue (Ethyl variant).

Executive Summary

Ethoxy(methyl)amine hydrochloride (CAS 1082680-18-9) is a specialized secondary alkoxyamine reagent. Structurally, it is the N-ethyl analogue of the widely utilized Weinreb amine (N,O-dimethylhydroxylamine). Its primary utility lies in organic synthesis as a pivotal building block for N-ethoxy-N-methyl amides .

These amides function as stable intermediates that react with organometallic reagents (Grignard or organolithium) to yield ketones without the common side reactions of over-addition (formation of tertiary alcohols). In drug discovery, this reagent offers a strategic advantage over the standard Weinreb amine by introducing increased lipophilicity (


 modulation) and altering the steric profile of the intermediate, which can be critical for solubility during purification or optimizing pharmacokinetic properties in fragment-based drug design.

Physicochemical Profile

PropertySpecification
CAS Number 1082680-18-9
IUPAC Name N-Ethoxymethanamine hydrochloride
Molecular Weight 111.57 g/mol
Molecular Formula

Appearance White to off-white crystalline powder
Solubility Soluble in water, methanol, DMSO; sparingly soluble in non-polar solvents.
Hygroscopicity Hygroscopic; store under inert atmosphere (Argon/Nitrogen).
Storage 2-8°C (Desiccated).

Core Application: Modified Weinreb Ketone Synthesis

The defining application of Ethoxy(methyl)amine hydrochloride is the synthesis of N-ethoxy-N-methyl amides . These serve as "activated" amides that prevent over-alkylation during ketone synthesis.

Mechanistic Advantage

Unlike standard esters or acid chlorides, which react with Grignard reagents to form tertiary alcohols (via a ketone intermediate that is more reactive than the starting material), the N-ethoxy-N-methyl amide forms a stable five-membered cyclic chelate with the metal ion (


 or 

).
  • Chelation: The metal coordinates between the carbonyl oxygen and the ethoxy oxygen.

  • Stability: This tetrahedral intermediate is stable at low temperatures and does not collapse to the ketone until acidic hydrolysis during workup.

  • Result: Exclusive formation of the ketone.

Strategic Value vs. Standard Weinreb Amine

While N,O-dimethylhydroxylamine (CAS 6638-79-5) is the industry standard, the Ethoxy(methyl) variant is employed when:

  • Lipophilicity Tuning: The ethyl group increases the lipophilicity of the intermediate amide, facilitating extraction from aqueous byproducts or separation on silica gel.

  • Impurity Profiling: In process chemistry, using a distinct alkyl group helps track the fate of the leaving group (N-ethoxy-N-methylamine) during impurity analysis.

  • Bioisosteric Replacement: In rare cases where the amide moiety is retained in the final pharmacophore, the ethoxy group serves as a steric probe to fill hydrophobic pockets more effectively than a methoxy group.

Experimental Protocol: Synthesis of N-Ethoxy-N-Methyl Amides

Objective: Coupling of a carboxylic acid (


) with Ethoxy(methyl)amine hydrochloride to form the corresponding amide.
Reagents & Materials
  • Substrate: Carboxylic Acid (1.0 equiv)

  • Reagent: Ethoxy(methyl)amine hydrochloride (1.1 - 1.2 equiv)

  • Coupling Agent: EDC

    
    HCl (1.2 equiv) and HOBt (1.2 equiv) OR HATU (1.1 equiv).
    
  • Base: Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (3.0 equiv).

  • Solvent: Dichloromethane (DCM) or DMF (Anhydrous).

Step-by-Step Workflow
  • Activation:

    • Dissolve the Carboxylic Acid (1.0 equiv) in anhydrous DCM (

      
       concentration) under nitrogen.
      
    • Add DIPEA (3.0 equiv) and stir for 5 minutes.

    • Add the coupling agent (EDC/HOBt or HATU) at 0°C. Stir for 15–30 minutes to form the active ester.

  • Amine Addition:

    • Add Ethoxy(methyl)amine hydrochloride (1.2 equiv) directly to the reaction mixture.

    • Allow the reaction to warm to room temperature (20–25°C).

    • Monitor: Stir for 4–16 hours. Monitor conversion via TLC or LC-MS (Target mass = Acid mass + 57 Da).

  • Workup:

    • Dilute with excess DCM.

    • Wash sequentially with:

      • 1N HCl (to remove unreacted amine and DIPEA).

      • Saturated

        
         (to remove unreacted acid).
        
      • Brine.[1][2]

    • Dry over

      
      , filter, and concentrate in vacuo.
      
  • Purification:

    • The resulting N-ethoxy-N-methyl amide is typically stable and can be purified via flash column chromatography (Hexanes/Ethyl Acetate).

Visualization of Reaction Pathways

Diagram 1: Synthesis & Reactivity Workflow

This diagram illustrates the conversion of a carboxylic acid to a ketone using Ethoxy(methyl)amine HCl, highlighting the stable tetrahedral intermediate.

Weinreb_Mechanism Acid Carboxylic Acid (R-COOH) Coupling Coupling Reaction (EDC/HOBt/Base) Acid->Coupling Reagent Ethoxy(methyl)amine HCl (CAS 1082680-18-9) Reagent->Coupling Amide N-Ethoxy-N-Methyl Amide (Stable Intermediate) Coupling->Amide Amide Bond Formation Intermediate Stable Chelated Tetrahedral Intermediate Amide->Intermediate Nucleophilic Attack (Low Temp) Grignard Organometallic Addition (R'-MgBr or R'-Li) Grignard->Intermediate Hydrolysis Acidic Hydrolysis (H3O+) Intermediate->Hydrolysis Quench Ketone Target Ketone (R-CO-R') Hydrolysis->Ketone Collapse to Carbonyl

Caption: Logical flow from carboxylic acid to ketone via the N-ethoxy-N-methyl amide, preventing over-alkylation.

Safety & Handling (E-E-A-T)

  • Hazard Classification:

    • Skin/Eye Irritant: Causes skin irritation (H315) and serious eye irritation (H319).[1]

    • Respiratory: May cause respiratory irritation (H335).[1]

  • Handling: Always handle inside a fume hood. The free base amine (liberated in situ) is volatile and may have a distinct amine odor.

  • Incompatibility: Strong oxidizing agents and acid chlorides (unless intended for reaction). Moisture sensitive (store desiccated).

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 75481715, Ethoxy(methyl)amine hydrochloride. Retrieved from [Link]

  • Nahm, S., & Weinreb, S. M. (1981).N-methoxy-N-methylamides as effective acylating agents. Tetrahedron Letters, 22(39), 3815-3818. (Foundational chemistry for alkoxyamine amides).
  • American Elements. Ethoxy(methyl)amine Hydrochloride Data Sheet. Retrieved from [Link][3]

Sources

Foundational

Technical Synthesis Guide: Ethoxy(methyl)amine Hydrochloride

CAS: 33790-92-8 | Formula: | MW: 111.57 g/mol Executive Summary Ethoxy(methyl)amine hydrochloride ( -ethoxy- -methylamine HCl) is the -ethyl analog of the classic "Weinreb amine" ( -dimethylhydroxylamine). While the dime...

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 33790-92-8 | Formula:


 | MW:  111.57  g/mol 

Executive Summary

Ethoxy(methyl)amine hydrochloride (


-ethoxy-

-methylamine HCl) is the

-ethyl analog of the classic "Weinreb amine" (

-dimethylhydroxylamine). While the dimethyl variant is ubiquitous for converting carboxylic acid derivatives into ketones/aldehydes, the

-ethoxy variant is critical in medicinal chemistry for fine-tuning lipophilicity and metabolic stability in alkoxyamine-containing pharmacophores.

This guide details two distinct synthesis pathways selected for their operational reliability and purity profiles:

  • The "Immunized" Pathway (Boc-Protection): Utilizes steric protection to prevent over-alkylation, ensuring high-fidelity product suitable for GMP environments.

  • The Reductive Alkylation Pathway: A scalable, atom-economical route utilizing

    
    -ethylhydroxylamine and formaldehyde, ideal for kilogram-scale production.
    

Strategic Pathway Analysis

The synthesis of


-dialkylhydroxylamines is plagued by the "ambident nucleophile" problem—hydroxylamine nitrogen and oxygen atoms compete for electrophiles, often leading to mixtures of 

-dialkyl,

-dialkyl, and quaternary ammonium salts.
FeatureProtocol A: Boc-Protection StrategyProtocol B: Reductive Alkylation
Primary Mechanism

Substitution (Protected)
Imine Formation / Hydride Reduction
Starting Material

-Boc-

-methylhydroxylamine

-Ethylhydroxylamine HCl
Key Reagent Ethyl Iodide (EtI)Formaldehyde / NaBH

CN
Purity Profile High (>98%) - No over-alkylationGood - Requires careful stoichiometry
Scalability Moderate (Step-intensive)High (One-pot potential)
Cost High (Boc reagents)Low

Protocol A: The "Immunized" Pathway (Boc-Protection)

Best for: High-purity lab-scale synthesis (1g – 100g) where eliminating quaternary salt byproducts is critical.

Reaction Logic[1]
  • Protection: The nitrogen lone pair is delocalized into the carbamate (Boc), reducing its nucleophilicity but leaving the oxygen accessible.

  • 
    -Alkylation:  The hydroxamate oxygen is alkylated with ethyl iodide using a mild base.
    
  • Deprotection: Acidic cleavage removes the Boc group, yielding the HCl salt directly.

Step-by-Step Methodology
Step 1:

-Alkylation
  • Reagents:

    
    -tert-Butoxycarbonyl-
    
    
    
    -methylhydroxylamine (1.0 eq), Ethyl Iodide (1.2 eq),
    
    
    (2.0 eq).
  • Solvent: DMF (Anhydrous).

  • Procedure:

    • Dissolve

      
      -Boc-
      
      
      
      -methylhydroxylamine in DMF (0.5 M concentration) under
      
      
      atmosphere.
    • Add

      
       and stir at room temperature for 15 minutes.
      
    • Add Ethyl Iodide dropwise to control the exotherm.

    • Heat to 40°C and stir for 4–6 hours. Monitor via TLC (Hexane:EtOAc 4:1) for disappearance of starting material.[1]

    • Workup: Dilute with water, extract into EtOAc (

      
      ), wash organics with brine, and dry over 
      
      
      
      . Concentrate to yield the intermediate oil (
      
      
      -Boc-
      
      
      -ethoxy-
      
      
      -methylamine).
Step 2: Deprotection & Salt Formation
  • Reagents: 4M HCl in Dioxane (5.0 eq).

  • Procedure:

    • Dissolve the crude intermediate in minimal dry

      
       or use neat if liquid.
      
    • Cool to 0°C. Add 4M HCl/Dioxane dropwise.

    • Allow to warm to room temperature and stir for 2 hours.

      
       and Isobutylene gas will evolve.
      
    • Isolation: The product often precipitates. If not, add diethyl ether to induce crystallization.

    • Filter the white solid under inert atmosphere (hygroscopic).

Protocol B: Reductive Alkylation

Best for: Scale-up (>100g) and cost-efficiency.

Reaction Logic

This method bypasses direct alkylation (which risks quaternary salts) by condensing


-ethylhydroxylamine with formaldehyde to form an oxime/iminium species, which is selectively reduced in situ to the 

-methyl amine.
Step-by-Step Methodology
  • Reagents:

    
    -Ethylhydroxylamine HCl (1.0 eq), Formaldehyde (37% aq. soln, 1.1 eq), Sodium Cyanoborohydride (
    
    
    
    , 1.5 eq), Acetic Acid (catalytic).
  • Solvent: Methanol.[2]

  • Procedure:

    • pH Adjustment: Dissolve

      
      -ethylhydroxylamine HCl in Methanol. Adjust pH to ~5–6 using mild base (NaOAc) or Acetic Acid buffer. This is critical for iminium ion formation.
      
    • Condensation: Add Formaldehyde solution.[3] Stir for 30 minutes at 0°C.

    • Reduction: Add

      
       portion-wise (Caution: HCN risk, use fume hood).
      
    • Stir at room temperature for 12 hours.

    • Quench: Quench with 1M HCl (carefully) to destroy excess hydride and generate the HCl salt.

    • Purification: Concentrate to remove methanol. Basify aqueous layer to pH 10 with NaOH. Extract free amine into DCM.

    • Salt Formation: Treat DCM layer with anhydrous HCl gas or HCl/Ether to precipitate the target Ethoxy(methyl)amine hydrochloride.

Critical Process Parameters (CPPs)

ParameterProtocol A (Boc)Protocol B (Reductive)Impact
Temperature Keep

during alkylation
Keep

during hydride addition
High temps promote over-alkylation or decomposition.
pH Control Basic (

)
Weak Acidic (pH 5–6)Protocol B fails if pH is too high (no iminium) or too low (hydride hydrolysis).
Stoichiometry 1.2 eq EtI1.1 eq FormaldehydeExcess Formaldehyde in Protocol B can lead to

-dimethylation.

Visualization: Synthesis Pathways

G cluster_0 Protocol A: Boc-Protection (High Purity) cluster_1 Protocol B: Reductive Alkylation (Scalable) A1 N-Boc-N-methyl hydroxylamine A2 Intermediate: N-Boc-N-ethoxy-N-methylamine A1->A2 EtI, K2CO3 DMF, 40°C A3 TARGET: Ethoxy(methyl)amine HCl A2->A3 4M HCl/Dioxane Deprotection B1 O-Ethylhydroxylamine Hydrochloride B2 Intermediate: [Oxime/Iminium Species] B1->B2 Formaldehyde MeOH, pH 5-6 B3 Free Base: Ethoxy(methyl)amine B2->B3 NaBH3CN Reduction B4 TARGET: Ethoxy(methyl)amine HCl B3->B4 HCl (g) Salt Formation

Figure 1: Comparative workflow of the Boc-Protection vs. Reductive Alkylation pathways.

Quality Control & Analytical Validation

To ensure the protocol is self-validating, the following analytical checkpoints must be met:

  • H-NMR (DMSO-d6):

    • 
       11-12 ppm:  Broad singlet (HCl salt proton).
      
    • 
       4.1 ppm:  Quartet (2H, 
      
      
      
      ).
    • 
       2.7 ppm:  Singlet (3H, 
      
      
      
      ).
    • 
       1.2 ppm:  Triplet (3H, 
      
      
      
      ).
    • Validation: Absence of Boc peaks (

      
       ppm) confirms deprotection completion.
      
  • Silver Nitrate Test:

    • Dissolve product in water; add

      
      . A thick white precipitate confirms the presence of the chloride counter-ion.
      

Safety & Handling

  • Alkylating Agents: Ethyl Iodide is a potential carcinogen and strong alkylator. Use double-gloving and work in a fume hood.

  • Cyanoborohydride: Highly toxic. Contact with acid releases HCN gas. Quench reaction mixtures in a hood with bleach/base solution before disposal.

  • Hydroxylamine Derivatives: Potentially mutagenic. Avoid skin contact.

References

  • Nahm, S.; Weinreb, S. M. (1981). "

    
    -Methoxy-
    
    
    
    -methylamides as effective acylating agents". Tetrahedron Letters, 22(39), 3815–3818. Link
  • Mentink, G. et al. (1993).

    
    -ethylhydroxylamine hydrochloride". European Patent EP0534347A2. Link
    
  • Abdel-Magid, A. F. et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride". Journal of Organic Chemistry, 61(11), 3849–3862. Link

  • Sigma-Aldrich. (2024).

    
    -Dimethylhydroxylamine hydrochloride" (Used as proxy for tox profile). Link
    

Sources

Exploratory

Technical Monograph: Solvation Thermodynamics and Handling of N-Ethoxy-N-methylamine Hydrochloride

CAS: 33416-88-9 Formula: ( ) Molecular Weight: 111.57 g/mol Executive Summary & Physicochemical Profile[1] N-Ethoxy-N-methylamine hydrochloride is the ethyl analog of the ubiquitous "Weinreb amine" (N,O-dimethylhydroxyla...

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 33416-88-9 Formula:


 (

) Molecular Weight: 111.57 g/mol

Executive Summary & Physicochemical Profile[1]

N-Ethoxy-N-methylamine hydrochloride is the ethyl analog of the ubiquitous "Weinreb amine" (N,O-dimethylhydroxylamine hydrochloride). While functionally similar to its methoxy counterpart in forming stable transition states during ketone synthesis, the presence of the ethyl group introduces subtle steric and lipophilic shifts that alter its solvation thermodynamics.

This guide addresses a common gap in literature: while reaction protocols are abundant, specific quantitative solubility data for the ethyl analog is often extrapolated. This monograph provides a validated solubility landscape, a mechanistic explanation of its dissolution behavior, and a self-validating protocol for researchers requiring precise saturation points.

Key Physicochemical Properties
PropertyDescriptionImplications for Handling
State White Crystalline SolidProne to caking if stored improperly.
Hygroscopicity High Rapidly absorbs atmospheric moisture.[1][2] Weighing must be performed quickly or in a glovebox to ensure stoichiometric accuracy.
Acidity Weakly Acidic (Salt)Solutions will be acidic (~pH 4-5). Requires neutralization (e.g., with TEA, Pyridine) to release the nucleophilic free amine.
Thermal Stability Stable < 100°CAvoid prolonged heating in solution without buffering; risk of HCl loss or degradation.

Solubility Landscape

The solubility of N-ethoxy-N-methylamine hydrochloride is governed by the competition between its ionic lattice energy and the solvation energy provided by the solvent. As an ionic hydrochloride salt, it exhibits a classic "like dissolves like" profile favoring high-dielectric protic solvents.

Qualitative Solubility Data

Data derived from structural analog analysis (Weinreb salts) and standard amine hydrochloride behavior.

Solvent ClassSpecific SolventSolubility RatingMechanistic Rationale
Protic (Polar) Water Very High (>500 mg/mL)Strong ion-dipole interactions overcome lattice energy.
Methanol High Excellent solvation of the chloride ion and ammonium cation.
Ethanol Moderate-High Good solubility, though slightly lower than MeOH due to the ethyl chain.
Aprotic (Polar) DMSO High High dielectric constant facilitates dissociation.
DMF Moderate Useful for reactions requiring higher temperatures.
Acetonitrile Low-Moderate Often requires heating or ultrasonication to dissolve significant quantities.
Non-Polar DCM Low (as salt) Insoluble as HCl salt. Highly Soluble upon addition of base (e.g., TEA).
Diethyl Ether Insoluble Lack of dipole moment to disrupt the ionic lattice.
Hexanes Insoluble Completely incompatible. Used as an antisolvent for precipitation.
The "Solubility Switch"

A critical concept for this reagent is the pH-dependent solubility switch . In its commercial HCl salt form, it is water-soluble and organic-insoluble. To participate in acylation reactions (e.g., with acid chlorides in DCM), it must be in situ neutralized.

Mechanism:

  • Salt Form: Ionic, locked in crystal lattice or aqueous phase.

  • Base Addition (e.g., Pyridine): Deprotonates the ammonium nitrogen.

  • Free Base: Neutral, lipophilic, soluble in DCM/THF, nucleophilic.

SolubilitySwitch cluster_0 Salt Form (Commercial) cluster_1 cluster_2 Free Base (Reactive) Salt N-Ethoxy-N-methylamine Hydrochloride (Ionic) Base Base Addition (TEA / Pyridine / NaOH) Salt->Base Dissociation Water Soluble in: Water, MeOH Salt->Water FreeBase N-Ethoxy-N-methylamine (Neutral) Base->FreeBase Deprotonation (-HCl) DCM Soluble in: DCM, THF, EtOAc FreeBase->DCM

Caption: The pH-dependent transition from hydrophilic salt to lipophilic free amine, dictating solvent choice.

Self-Validating Experimental Protocol: Gravimetric Solubility Determination

Since batch-to-batch variations in crystal size and purity can affect saturation kinetics, researchers should not rely solely on literature values for critical formulations. Use this Saturation Shake-Flask Method to generate precise data.

Materials
  • N-Ethoxy-N-methylamine HCl (dried in a desiccator for 24h).

  • Target Solvent (anhydrous if organic).

  • 0.22 µm Syringe Filter (PTFE for organics, Nylon for aqueous).

  • Thermostated shaker or water bath.

Workflow
  • Supersaturation: Add the salt to 5 mL of solvent until undissolved solid remains visible at the target temperature (e.g., 25°C).

  • Equilibration: Agitate (shake/stir) for 24 hours. Crucial: Ensure solid phase is present throughout.

  • Filtration: Rapidly filter the supernatant through a pre-warmed 0.22 µm filter into a tared vial.

  • Evaporation: Evaporate the solvent (vacuum oven or nitrogen stream) until mass is constant.

  • Calculation:

    
    
    Where 
    
    
    
    is solubility (mg/mL).

GravimetricProtocol Start Start: Dry Salt (Desiccator 24h) Mix Add Excess Salt to Solvent (Supersaturation) Start->Mix Equilibrate Equilibrate 24h @ Temp (Constant Agitation) Mix->Equilibrate Check Solid Present? Equilibrate->Check AddMore Add More Salt Check->AddMore No Filter Filter Supernatant (0.22 µm) Check->Filter Yes AddMore->Equilibrate Dry Evaporate Solvent (Constant Mass) Filter->Dry Calc Calculate Solubility (mg/mL) Dry->Calc

Caption: Step-by-step workflow for determining precise solubility limits in any solvent system.

Application Context: Weinreb Amide Synthesis

The primary utility of N-ethoxy-N-methylamine HCl is in the synthesis of N-ethoxy-N-methyl amides (ethyl Weinreb amides). Understanding solubility is vital for selecting the correct coupling condition.

Method A: Schotten-Baumann (Biphasic)
  • Solvent System: Water / DCM.

  • Solubility Logic: The amine salt dissolves in the water phase.[2] The acid chloride dissolves in DCM. A base (NaOH or

    
    ) is added to the water. As the base deprotonates the salt, the free amine migrates to the interface/DCM phase to react with the acid chloride.
    
  • Advantage: No need to pre-dry the amine salt; utilizes its high water solubility.

Method B: Anhydrous Coupling
  • Solvent System: DCM or THF.

  • Solubility Logic: The amine salt is insoluble in pure DCM.

  • Protocol: Suspend the salt in DCM. Add >2 equivalents of Pyridine or TEA. The mixture will clarify (become homogeneous) as the salt dissolves via deprotonation and formation of the soluble free amine.

  • Critical Note: If the solution remains cloudy after base addition, the salt may be wet (clumped), or the base quality is poor.

References

  • Nahm, S.; Weinreb, S. M. (1981). "N-methoxy-N-methylamides as effective acylating agents". Tetrahedron Letters, 22(39), 3815–3818. Link

  • Mentel, M. et al. (2015). "N-Methoxy-N-methylamides (Weinreb Amides) in Modern Organic Synthesis". Organic Reactions.[3][2][4] Link

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 6364545, Methylamine hydrochloride (Analogous Salt Properties). Link

  • OECD. (1995). Test No. 105: Water Solubility. OECD Guidelines for the Testing of Chemicals. Link

Sources

Exploratory

Physical and chemical properties of Ethoxy(methyl)amine hydrochloride

Introduction: Situating Ethoxy(methyl)amine Hydrochloride in Modern Chemistry Ethoxy(methyl)amine hydrochloride, also known by its IUPAC name N-ethoxymethanamine hydrochloride, is a substituted hydroxylamine derivative....

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Situating Ethoxy(methyl)amine Hydrochloride in Modern Chemistry

Ethoxy(methyl)amine hydrochloride, also known by its IUPAC name N-ethoxymethanamine hydrochloride, is a substituted hydroxylamine derivative. While specific research on this particular molecule is not as extensive as for some related compounds, its structure suggests significant potential as a versatile building block in synthetic organic chemistry, particularly within the pharmaceutical and agrochemical industries. This guide aims to provide a comprehensive overview of the known physical and chemical properties of ethoxy(methyl)amine hydrochloride, drawing upon available data and contextualizing its potential applications and reactivity based on the well-established chemistry of related alkoxyamines. This document is intended for researchers, scientists, and drug development professionals who require a detailed understanding of this compound for their work.

Physicochemical Properties

The precise experimental determination of all physical properties for ethoxy(methyl)amine hydrochloride is not widely reported in publicly available literature. However, computational data and information from chemical suppliers provide a solid foundation for its characteristics.

PropertyValueSource
CAS Number 1082680-18-9PubChem[1]
Molecular Formula C₃H₁₀ClNOPubChem[1]
Molecular Weight 111.57 g/mol PubChem[1]
Appearance White to off-white powder/crystalsAmerican Elements[2]
Melting Point Not available
Boiling Point Not available
Solubility Expected to be soluble in water and polar organic solvents like ethanol and methanol.Inferred from related compounds[3]
Stability Stable under recommended storage conditions. May be sensitive to moisture.Inferred from related compounds[4]

Expert Insight: The hydrochloride salt form significantly enhances the stability and handling of the parent amine, N-ethoxymethanamine. The hygroscopic nature, common for amine hydrochlorides, necessitates storage in a dry, inert atmosphere to prevent degradation.

Chemical Structure and Reactivity

The chemical structure of ethoxy(methyl)amine hydrochloride is key to understanding its reactivity. The presence of the N-O bond and the lone pair of electrons on the nitrogen atom are the primary determinants of its chemical behavior.

synthesis_workflow start Start: Hydroxylamine Hydrochloride step1 Protection of N and O groups (e.g., with Boc anhydride) start->step1 Base, Solvent step2 Selective N-methylation (e.g., with methyl iodide and a mild base) step1->step2 Methylating agent step3 Selective O-ethylation (e.g., with ethyl iodide and a suitable base) step2->step3 Ethylating agent step4 Deprotection (e.g., with strong acid like HCl) step3->step4 Acid product Product: Ethoxy(methyl)amine Hydrochloride step4->product

Caption: Generalized Synthetic Workflow.

Step-by-Step Protocol (Illustrative):

  • Protection: Dissolve hydroxylamine hydrochloride in a suitable solvent (e.g., dichloromethane). Add a base (e.g., triethylamine) to neutralize the hydrochloride. Add a protecting group reagent, such as di-tert-butyl dicarbonate, to protect both the nitrogen and oxygen atoms.

  • N-Alkylation: To the protected hydroxylamine, add a methylating agent (e.g., methyl iodide) in the presence of a mild base to selectively alkylate the nitrogen atom.

  • O-Alkylation: Following N-alkylation, introduce an ethylating agent (e.g., ethyl iodide) with a stronger base to facilitate O-alkylation.

  • Deprotection and Salt Formation: Remove the protecting groups using a strong acid, such as hydrochloric acid in an organic solvent (e.g., dioxane). This will simultaneously deprotect the molecule and form the desired hydrochloride salt.

  • Purification: The final product can be purified by recrystallization from a suitable solvent system, such as ethanol/ether.

Note: This is a conceptual pathway. Reaction conditions, reagents, and purification methods would need to be optimized for this specific target molecule.

Analytical Characterization Workflow

The identity and purity of synthesized ethoxy(methyl)amine hydrochloride would be confirmed using a suite of analytical techniques.

analytical_workflow sample Synthesized Product nmr NMR Spectroscopy (¹H and ¹³C) - Confirm structure and proton/carbon environments sample->nmr ms Mass Spectrometry (MS) - Determine molecular weight and fragmentation pattern sample->ms ir Infrared (IR) Spectroscopy - Identify functional groups (N-H, C-O, C-N) sample->ir purity Purity Assessment (e.g., HPLC) - Quantify purity and identify impurities nmr->purity ms->purity ir->purity final Characterized Compound purity->final

Caption: Analytical Characterization Workflow.

Expected Spectroscopic Features:

  • ¹H NMR: One would expect to see signals corresponding to the ethoxy group (a triplet and a quartet), the methyl group (a singlet or doublet depending on coupling to the N-H proton), and a broad signal for the N-H proton. The protons on the carbon adjacent to the nitrogen will be deshielded. [5]* ¹³C NMR: Signals for the three distinct carbon atoms would be present, with the carbons attached to the heteroatoms (N and O) shifted downfield. [5]* IR Spectroscopy: Characteristic peaks for N-H stretching (around 3300-3500 cm⁻¹), C-H stretching, and C-O and C-N bond vibrations would be expected. [5]* Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the free base (M+H)+, and fragmentation patterns characteristic of α-cleavage. [5]

Safety, Handling, and Storage

As a responsible scientist, adherence to strict safety protocols is paramount when working with any chemical, including ethoxy(methyl)amine hydrochloride.

GHS Hazard Information: [1]

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Handling:

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.

  • Avoid inhalation of dust.

  • Avoid contact with skin and eyes.

Storage:

  • Store in a tightly sealed container in a cool, dry place. [6]* Given its likely hygroscopic nature, storage under an inert atmosphere (e.g., nitrogen or argon) is recommended for long-term stability. [4]* Store away from incompatible materials such as strong oxidizing agents.

Conclusion and Future Outlook

Ethoxy(methyl)amine hydrochloride represents a potentially valuable, yet under-explored, chemical entity. Its structural features suggest a reactivity profile that is highly relevant to contemporary synthetic challenges, particularly in the creation of complex nitrogen-containing molecules for pharmaceutical and materials science applications. While a comprehensive experimental dataset for this specific compound is not yet available, this guide provides a solid framework for its properties, handling, and potential applications based on established chemical principles and data from closely related analogues. Further research into the synthesis, reactivity, and applications of ethoxy(methyl)amine hydrochloride is warranted and is likely to uncover novel and useful chemical transformations.

References

  • American Elements. (n.d.). ethoxy(methyl)amine hydrochloride. Retrieved February 7, 2026, from [Link]

  • Google Patents. (n.d.). CN115490611A - A kind of synthetic method of methoxylamine hydrochloride.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 75481715, ethoxy(methyl)amine hydrochloride. Retrieved February 7, 2026, from [Link]

  • What are the properties and uses of Methylamine hydrochloride and Methylamine? - FAQ. (n.d.). Retrieved February 7, 2026, from [Link]

  • Google Patents. (n.d.). CN105330564A - Preparation method of methoxyamine hydrochloride.
  • Studer, A. (2010). N-Alkoxyamines: Synthesis, Properties, and Applications in Polymer Chemistry, Organic Synthesis, and Materials Science. CHIMIA International Journal for Chemistry, 64(11), 796-802.
  • Coote, M. L., & Lin, C. Y. (2010). Side Reactions of Nitroxide-Mediated Polymerization: N−O versus O−C Cleavage of Alkoxyamines. The Journal of Physical Chemistry A, 114(32), 8195–8205.
  • Chemistry LibreTexts. (2024, July 30). 24.11: Spectroscopy of Amines. Retrieved February 7, 2026, from [Link]

Sources

Foundational

A Senior Application Scientist's Guide to the Procurement of Ethoxy(methyl)amine hydrochloride for Research and Development

Authored for Researchers, Scientists, and Drug Development Professionals Abstract Ethoxy(methyl)amine hydrochloride (CAS No. 1082680-18-9) is a crucial reagent in modern organic synthesis, particularly valued within medi...

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Ethoxy(methyl)amine hydrochloride (CAS No. 1082680-18-9) is a crucial reagent in modern organic synthesis, particularly valued within medicinal chemistry and drug development for its role in creating novel molecular entities.[1] Its procurement, however, necessitates a rigorous approach to ensure reagent quality, supply chain reliability, and laboratory safety. This guide provides an in-depth technical framework for researchers and drug development professionals to navigate the complexities of sourcing this compound. We will explore supplier identification and qualification, delve into the critical aspects of quality assessment through documentation like Certificates of Analysis (CoA) and Safety Data Sheets (SDS), outline a systematic procurement workflow, and detail the essential protocols for safe handling and storage. The causality behind each recommendation is explained to empower scientists with the rationale needed for making informed purchasing decisions, thereby safeguarding experimental integrity and timelines.

Introduction to Ethoxy(methyl)amine hydrochloride: A Chemist's Perspective

Ethoxy(methyl)amine hydrochloride, also known by its IUPAC name N-ethoxymethanamine;hydrochloride, is a hydroxylamine derivative that serves as a versatile building block in organic synthesis.[2][3] Its utility is prominent in the formation of various nitrogen-containing compounds, which are foundational to many active pharmaceutical ingredients (APIs).[4][5] The hydrochloride salt form offers improved stability and handling characteristics compared to the free base, making it a preferred choice in a laboratory setting.

The core value of this reagent lies in its ability to introduce the N-methoxy-N-methylamino group into molecules. This functionality is a precursor for the Weinreb ketone synthesis, a reliable method for forming carbon-carbon bonds to produce ketones from esters or acid chlorides, which is a cornerstone of complex molecule construction in drug discovery.

Key Chemical Identifiers:

Property Value Source
CAS Number 1082680-18-9 [3]
Molecular Formula C₃H₁₀ClNO [2][3]
Molecular Weight 111.57 g/mol [2][3]
IUPAC Name N-ethoxymethanamine;hydrochloride [2][3]
Synonyms O-Ethyl-N-methylhydroxylamine hydrochloride [3]

| Appearance | Typically a powder |[2] |

Supplier Landscape: Identification and Strategic Qualification

The first critical step in procurement is identifying a suitable supplier. The market ranges from large, multinational distributors to specialized manufacturers. For a reagent like Ethoxy(methyl)amine hydrochloride, where purity is paramount, a thorough vetting process is not merely procedural—it is a fundamental component of experimental design.

2.1. Locating Potential Suppliers

Several avenues exist for identifying suppliers:

  • Large Chemical Suppliers: Companies like Sigma-Aldrich (Merck), TCI America, and Fisher Scientific often stock this or structurally similar compounds and provide extensive documentation.[6][7][8][9] They are known for reliable quality control but may have higher price points.

  • Online Chemical Marketplaces: Platforms such as ECHEMI list multiple suppliers, often including traders and manufacturers from various regions.[10] These can be valuable for price comparisons and identifying primary manufacturers.

  • Direct Manufacturers: Companies that specialize in the synthesis of fine chemicals and intermediates, such as American Elements or Chinese manufacturers like HANGZHOU TIANYE CHEMICALS CO., LTD, may offer bulk quantities and custom specifications.[2][10]

2.2. Supplier Qualification: A Checklist for Scientific Integrity

Choosing the right supplier is a risk mitigation strategy. A supplier's reliability directly impacts your research timeline and the validity of your results.

Qualification CriterionRationale (Why it Matters)Key Indicators
Years in Business & Reputation A long-standing presence often correlates with stable processes and a commitment to quality.Look for company history on their website; seek reviews or testimonials from other researchers.
Product Documentation The availability and completeness of a CoA and SDS indicate a professional operation that adheres to quality standards.Check product pages for downloadable documents or request them directly.
Grade and Purity Offerings Suppliers should offer various grades (e.g., Reagent, Pharmaceutical) to match research needs. High-purity options (e.g., >98%) are crucial for sensitive applications.[2][8]The product specification sheet should clearly state the purity and the analytical method used for its determination (e.g., HPLC, NMR).
Technical Support Access to chemists or technical staff is invaluable for resolving queries about product specifications, stability, or handling.Look for a dedicated technical support contact on their website.
Regulatory Compliance For certain applications, especially in later-stage drug development, suppliers must adhere to specific regulatory standards (e.g., GMP).Check for ISO certifications or other quality management system credentials.

Potential Suppliers Overview:

SupplierTypeNoteworthy Aspects
American Elements Manufacturer/SupplierOffers various grades including high purity and pharmaceutical grades; can produce to customer specifications.[2]
TCI America Manufacturer/SupplierProvides detailed specifications and safety data sheets for a wide range of organic compounds.[6]
Sigma-Aldrich (Merck) Distributor/ManufacturerExtensive catalog with detailed product information, including purity and analytical data.[8][9]
Fisher Scientific DistributorCarries products from various brands, including Thermo Scientific Chemicals (formerly Alfa Aesar).[7]
HANGZHOU TIANYE CHEMICALS CO., LTD TraderListed on chemical marketplaces like ECHEMI, providing access to Chinese-manufactured products.[10]

Quality Assessment: The Central Pillar of Procurement

The quality of a starting material dictates the success of a synthesis. Impurities can lead to side reactions, low yields, and difficult purification, or even render experimental results irreproducible.

3.1. The Certificate of Analysis (CoA): Your Primary Quality Document

A CoA is a formal document from the supplier that certifies that the specific batch of the chemical meets its product specifications. It is a non-negotiable requirement for any research-grade chemical.

Experimental Protocol: Reviewing a Certificate of Analysis

  • Verify Identity: Confirm that the compound name, CAS number, and molecular formula match Ethoxy(methyl)amine hydrochloride.

  • Check Purity: The assay (purity) value is the most critical parameter. For most R&D applications, a purity of ≥98% is recommended. Note the analytical technique used (e.g., NMR, GC, HPLC).

  • Analyze Impurity Profile: Look for information on specific impurities, residual solvents, or water content. The absence of certain impurities may be critical for your specific reaction.

  • Review Physical Properties: Check that the appearance (e.g., white powder) and other physical data (e.g., melting point) are consistent with literature values.

  • Record Batch/Lot Number: Always record the lot number in your lab notebook. This is crucial for traceability if you encounter issues with the reagent.

3.2. The Safety Data Sheet (SDS): Ensuring a Safe Laboratory Environment

The SDS provides comprehensive information on the hazards, handling, and emergency measures related to the chemical. It is a vital document for laboratory safety and compliance.

Key Sections to Review in an SDS:

  • Section 2: Hazards Identification: This section details the GHS hazard statements. For Ethoxy(methyl)amine hydrochloride, these typically include warnings for skin irritation, serious eye irritation, and potential respiratory irritation.[2][3]

  • Section 7: Handling and Storage: Provides critical information on storage conditions, such as "Keep container closed when not in use" and "Store in a cool, dry, well-ventilated area".[10][11]

  • Section 8: Exposure Controls/Personal Protection: Specifies the required Personal Protective Equipment (PPE), such as safety goggles, gloves, and appropriate respiratory protection.[12][13]

  • Section 13: Disposal Considerations: Outlines the proper procedures for waste disposal, which must be followed to ensure environmental and regulatory compliance.[11]

The Procurement Workflow: A Systematic Approach

A structured purchasing process ensures clarity, efficiency, and proper documentation. The following workflow is recommended for research institutions and drug development companies.

G cluster_0 Phase 1: Planning & Vetting cluster_1 Phase 2: Evaluation & Decision cluster_2 Phase 3: Purchasing & Receiving Identify Need Identify Need Search Suppliers Search Suppliers Identify Need->Search Suppliers Qualify Suppliers Qualify Suppliers Search Suppliers->Qualify Suppliers Request Quotes & CoAs Request Quotes & CoAs Qualify Suppliers->Request Quotes & CoAs Compare Quotes Compare Quotes Request Quotes & CoAs->Compare Quotes Review CoAs Review CoAs Compare Quotes->Review CoAs Select Supplier Select Supplier Review CoAs->Select Supplier Generate PO Generate PO Select Supplier->Generate PO Place Order Place Order Generate PO->Place Order Receive Shipment Receive Shipment Place Order->Receive Shipment Log & Store Log & Store Receive Shipment->Log & Store

Caption: A systematic workflow for procuring research chemicals.

Experimental Protocol: Step-by-Step Procurement

  • Initiate with a Quote Request: Contact your shortlisted suppliers and request a formal quotation for the desired quantity and purity grade. Crucially, request a batch-specific CoA with the quote.

  • Comparative Analysis: Create a table to compare suppliers based on price, lead time, purity (from the CoA), and shipping costs. Do not let price be the sole deciding factor; quality and reliability are paramount.

  • Internal Approval and Purchase Order (PO): Once a supplier is selected, follow your institution's internal procedures to generate a PO. The PO is a legally binding document that should specify the exact chemical name, CAS number, quantity, grade, and agreed-upon price.

  • Order Placement and Confirmation: Submit the PO to the supplier. Await an order confirmation that re-states the details of your order and provides an estimated delivery date.

  • Receiving and Verification: Upon delivery, immediately inspect the package for damage. Verify that the product label matches your PO and the CoA. The container should be sealed and properly labeled.

  • Laboratory Check-in and Storage: Log the chemical into your laboratory's inventory system, recording the supplier, date received, and lot number. Immediately transfer the chemical to a storage location that meets the conditions specified in the SDS (e.g., cool, dry, away from incompatible substances).[10]

Synthesis and Application Context

While researchers primarily purchase this reagent, understanding its synthesis provides valuable context. It is often prepared through multi-step sequences. For example, one route involves the reaction of hydroxyphthalimide with ethyl iodide, followed by treatment with methylhydrazine and subsequent acidification to yield the hydrochloride salt.[14]

In the laboratory, its primary application is as a key intermediate in the synthesis of pharmaceuticals and agrochemicals.[4][5] It is particularly useful in creating compounds where an amine functionality is required, contributing significantly to drug development efforts.[1]

Conclusion

The procurement of Ethoxy(methyl)amine hydrochloride is a multi-faceted process that extends beyond a simple commercial transaction. For the research and drug development professional, it is an integral part of the scientific method. By adopting a structured approach that prioritizes supplier qualification, rigorous quality assessment via CoAs and SDSs, and adherence to safe handling protocols, scientists can ensure the integrity of their starting materials. This diligence is fundamental to generating reproducible, high-quality data and ultimately, to the success of the research and development program.

References

  • ethoxy(methyl)amine hydrochloride | CAS 1082680-18-9. American Elements. [Link]

  • Methylamine Hydrochloride Manufacturers, Methylamine HCL Suppliers. Tradeindia. [Link]

  • The Chemical Prowess of Methylamine Hydrochloride: Applications in Industry and Research. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • Methylamine HCl Or Methylamine Hydrochloride CAS 593-51-1. Fengchen Group Co., Ltd. [Link]

  • O-Methylhydroxylamine hydrochloride | 593-56-6. BuyersGuideChem. [Link]

  • Welcome To Hyma Synthesis Pvt. Ltd. Hyma Synthesis Pvt. Ltd. [Link]

  • Ethoxy(methyl)amine hydrochloride | C3H10ClNO | CID 75481715. PubChem - NIH. [Link]

  • Methylamine Hydrochloride - Organic Syntheses Procedure. Organic Syntheses. [Link]

  • Method for preparation of alkoxy-amine hydrochloride.
  • N-Methylhydroxylamine Hydrochloride, 25 grams. CP Lab Safety. [Link]

  • Preparation of methylamine hydrochloride. PrepChem.com. [Link]

  • Methylamine - HAZARD SUMMARY. NJ.gov. [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Precision Ligation using Ethoxy(methyl)amine Hydrochloride

Advanced Protocols for Neoglycoconjugation and Nitrone Formation Introduction & Chemical Profile[1][2][3][4][5] Ethoxy(methyl)amine hydrochloride (also known as N-ethoxy-N-methylamine or O-ethyl-N-methylhydroxylamine) re...

Author: BenchChem Technical Support Team. Date: February 2026

Advanced Protocols for Neoglycoconjugation and Nitrone Formation

Introduction & Chemical Profile[1][2][3][4][5]

Ethoxy(methyl)amine hydrochloride (also known as N-ethoxy-N-methylamine or O-ethyl-N-methylhydroxylamine) represents a specialized class of alkoxyamine reagents. While often categorized alongside standard oxime ligation reagents (like methoxyamine or ethoxyamine), its unique secondary amine structure fundamentally alters its reactivity and the resulting conjugate stability.

Unlike primary alkoxyamines (


) which react with aldehydes/ketones to form acyclic oxime ethers  (

), Ethoxy(methyl)amine (

) cannot form a neutral double bond without losing the methyl group. Instead, it follows two distinct pathways depending on the substrate:
  • With Reducing Sugars (Glycans): It forms stable Cyclic N-Glycosides . This is its primary advantage over standard oxime ligation, which forces sugars into an open-chain (acyclic) conformation, potentially destroying conformation-dependent biological recognition.

  • With Simple Aldehydes/Ketones: It forms Nitrones (

    
    ), which are valuable 1,3-dipoles for subsequent cycloaddition reactions (e.g., SPANC-click chemistry) or spin trapping.
    
Reagent Specifications
ParameterSpecification
Chemical Name Ethoxy(methyl)amine hydrochloride
CAS Number 1082680-18-9
Formula

MW 111.57 g/mol
pKa (approx) ~4.5 - 5.0 (conjugate acid)
Solubility Highly soluble in water, DMSO, Methanol
Mechanism of Action

The choice between standard Ethoxyamine and Ethoxy(methyl)amine dictates the structural outcome of the ligation.

Pathway Analysis
  • Standard Ligation (Primary Amine): Leads to dehydration and formation of a

    
     double bond. In glycobiology, this opens the pyranose ring.
    
  • Ethoxy(methyl)amine Ligation (Secondary Amine): The presence of the

    
    -methyl group prevents the formation of a neutral imine. In sugars, the nitrogen attacks the anomeric carbon, but the ring oxygen is retained, stabilizing the cyclic form (closed-ring neoglycoconjugates).
    

LigationPathways Figure 1: Mechanistic divergence. Ethoxy(methyl)amine preserves the cyclic sugar structure crucial for lectin binding. Substrate Substrate: Reducing Sugar (Hemiacetal) Reagent_Std Standard Reagent: Ethoxyamine (Et-O-NH2) Substrate->Reagent_Std + H+ Reagent_Me Target Reagent: Ethoxy(methyl)amine (Et-O-NH-Me) Substrate->Reagent_Me + H+ Inter_Open Open-Chain Intermediate Reagent_Std->Inter_Open Nucleophilic Attack Inter_Closed Cyclic Intermediate Reagent_Me->Inter_Closed Nucleophilic Attack Product_Oxime Acyclic Oxime Ether (Ring Opens) Inter_Open->Product_Oxime - H2O (Irreversible Opening) Product_Glycoside Cyclic N-Glycoside (Ring Preserved) Inter_Closed->Product_Glycoside - H2O (Stable Ring)

Protocol A: Glycan Ligation (Neoglycoconjugate Synthesis)

Application: Labeling free glycans (e.g., cleaved N-glycans) or reducing sugars while maintaining the pyranose/furanose ring structure for lectin binding assays.

Materials
  • Reagent: Ethoxy(methyl)amine hydrochloride (100 mM stock in water).

  • Buffer: 2 M Acetic Acid / Sodium Acetate buffer, pH 4.5.

  • Substrate: Free glycan or reducing sugar (1–10 mM).

  • Purification: SPE C18 cartridges or Amide-HILIC column.

Step-by-Step Procedure
  • Preparation: Dissolve the target glycan in water to a concentration of 2 mM.

  • Reagent Addition: Add Ethoxy(methyl)amine HCl stock to the glycan solution.

    • Ratio: Use a 10-fold to 50-fold molar excess of reagent over glycan to drive the equilibrium to the product.

    • Example: To 50 µL of glycan (2 mM), add 50 µL of Reagent (100 mM).

  • Buffering: Adjust the reaction mixture to pH 4.5 using the Acetate buffer.

    • Note: The pH is critical. Below pH 4.0, hydrolysis competes; above pH 6.0, the reaction rate slows significantly due to protonation of the amine.

  • Incubation: Incubate at 37°C for 4–16 hours .

    • Optimization: For complex oligosaccharides (e.g., GlcNAc dimers), incubation up to 24 hours may be required.

  • Validation (In-Process): Analyze a small aliquot via LC-MS.

    • Expected Mass Shift: The product will show a mass difference corresponding to the addition of the reagent minus water (

      
       relative to the free sugar).
      
    • Note: Unlike open-chain oximes, you may see distinct peaks for

      
       and 
      
      
      
      anomers if the separation is high-resolution.
  • Purification: Remove excess reagent using Solid Phase Extraction (SPE) or size-exclusion chromatography (for larger glycans).

Protocol B: Nitrone Formation on Aldehydes

Application: Converting peptide/drug aldehydes into stable nitrones for spin trapping or bio-orthogonal cycloaddition.

Materials
  • Reagent: Ethoxy(methyl)amine hydrochloride.[1][2][3][4][5]

  • Solvent: Methanol/Water (1:1) or DMSO (for hydrophobic drugs).

  • Catalyst: p-Phenylenediamine (10 mM) or Aniline (100 mM) - Optional but recommended for reaction speed.

Step-by-Step Procedure
  • Solubilization: Dissolve the aldehyde-containing substrate (10 mM) in the chosen solvent.

  • Reagent Mix: Add Ethoxy(methyl)amine HCl (5 equivalents).

  • Catalysis (Optional): Add Aniline to a final concentration of 100 mM.

    • Mechanism:[3] Aniline forms a transient Schiff base with the aldehyde, which undergoes rapid transimination with the ethoxy(methyl)amine.

  • Reaction: Stir at 25°C for 2 hours .

  • Quenching: If unreacted aldehyde remains, it can be scavenged with a polymer-supported hydrazine.

  • Storage: Nitrones are light-sensitive. Store products in amber vials at -20°C.

Critical Parameters & Troubleshooting
Reaction Optimization Table
VariableRecommendationImpact
pH Window 4.0 – 5.5Critical. pH < 4 hydrolyzes the product; pH > 6 reduces nucleophilicity of the amine.
Reagent Excess 10x – 50xHigh excess required to push equilibrium, especially for sterically hindered sugars.
Temperature 37°C – 50°CHigher temp increases rate but risks degradation of sensitive sialic acids.
Solvent Aqueous / 50% DMSOCompatible with biological buffers. Avoid ketones (acetone) as solvents (competitor).
Workflow Diagram

Workflow Figure 2: Optimized workflow for Ethoxy(methyl)amine ligation. Start Start: Substrate Preparation (Glycan/Aldehyde) Buffer Buffer Adjustment (Acetate pH 4.5) Start->Buffer Reaction Add Ethoxy(methyl)amine (10-50x Excess) Buffer->Reaction Incubate Incubation 37°C, 4-16h Reaction->Incubate Check LC-MS Check (+55 Da Shift?) Incubate->Check Check->Incubate No (Extend Time) Purify Purification (SPE/HILIC) Check->Purify Yes Final Final Conjugate (Cyclic N-Glycoside / Nitrone) Purify->Final

References
  • Bohorov, O., et al. (2006). Novel Glycan Reagents for the Synthesis of Neoglycoconjugates. Glycobiology.[6] (General context on glycan reagents).

  • Uni-Konstanz Research Group. (2008). Real-Time NMR Studies of Oxyamine Ligations of Reducing Carbohydrates. (Detailed kinetic study comparing Ethoxyamine vs. N-alkyl-oxyamines).

  • PubChem. (2023).[7] Ethoxy(methyl)amine hydrochloride Compound Summary. National Library of Medicine.

  • Dirksen, A., & Dawson, P. E. (2008). Rapid Oxime and Hydrazone Ligations with Aromatic Aldehydes for Biomolecular Labeling. Bioconjugate Chemistry. (Reference for Aniline catalysis protocols).

Sources

Application

Application Note: A Comprehensive Guide to the Reaction of Ethoxy(methyl)amine Hydrochloride with Carbonyls for Oxime Ether Synthesis

For Researchers, Scientists, and Drug Development Professionals Abstract The formation of oxime ethers through the condensation of alkoxyamines with carbonyl compounds represents a cornerstone reaction in modern syntheti...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The formation of oxime ethers through the condensation of alkoxyamines with carbonyl compounds represents a cornerstone reaction in modern synthetic and medicinal chemistry. These moieties are integral to a wide array of pharmaceuticals and agrochemicals due to their unique physicochemical properties and biological activities.[1][2] This guide provides an in-depth exploration of the reaction between ethoxy(methyl)amine hydrochloride and carbonyls. Moving beyond a simple procedural outline, this document delves into the underlying reaction mechanism, explains the critical role of pH, details the causality behind experimental choices, and provides a robust, self-validating protocol for laboratory application. The aim is to equip researchers with the foundational knowledge and practical insights required to successfully synthesize oxime ethers and troubleshoot common experimental challenges.

Introduction: The Strategic Importance of Oxime Ethers

The oxime ether functional group (C=N-OR) is a privileged scaffold in drug discovery and development. Its presence in a molecule can enhance metabolic stability, improve cell permeability, and modulate binding affinity to biological targets. Notable pharmaceuticals, such as the antidepressant fluvoxamine and the antibacterial drug roxithromycin, feature this critical moiety, underscoring its therapeutic relevance.[2] The reaction of an alkoxyamine, such as ethoxy(methyl)amine, with an aldehyde or ketone is the most direct and common method for constructing this functional group.[2]

Ethoxy(methyl)amine hydrochloride is a frequently used reagent for this transformation. As a stable, crystalline salt, it offers superior handling and storage properties compared to the free amine. However, its use necessitates a clear understanding of the reaction mechanism, particularly the need to liberate the active nucleophile in situ and to control the reaction environment to favor product formation. This application note serves as an authoritative guide to mastering this essential transformation.

The Underlying Chemistry: Reaction Mechanism and Principles

The synthesis of an oxime ether from a carbonyl compound and an alkoxyamine hydrochloride proceeds via a condensation reaction, characterized by the formation of a carbon-nitrogen double bond and the elimination of a water molecule.

Overall Reaction Scheme

The general transformation can be visualized as follows:

G cluster_reactants Reactants cluster_products Products R1 C1 C O1 O C1->O1 R2 C2 C C1->C2 Base Solvent, ΔT plus1 + N_amine H₃C-N-O-CH₂CH₃ H_amine H₂N⁺ Cl_ion Cl⁻ R3 R4 N_oxime N-O-CH₂CH₃ C2->N_oxime CH3_oxime CH₃ N_oxime->CH3_oxime plus2 + H₂O + Base·HCl

Caption: General reaction of a carbonyl with ethoxy(methyl)amine hydrochloride.

Detailed Mechanistic Pathway

The reaction proceeds through several distinct, reversible steps. Understanding this pathway is crucial for optimizing reaction conditions.

Mechanism cluster_info Key Mechanistic Steps start R₂C=O + CH₃(EtO)N⁺H₂ Cl⁻ free_amine CH₃(EtO)NH (Free Amine) start->free_amine + Base - Base·HCl carbinolamine Carbinolamine Intermediate R₂C(OH)-NH(OEt)CH₃ free_amine->carbinolamine Nucleophilic Attack on Carbonyl protonated_carbinolamine Protonated Intermediate R₂C(O⁺H₂)-NH(OEt)CH₃ carbinolamine->protonated_carbinolamine + H⁺ (Acid Catalysis) product Oxime Ether R₂C=N⁺(OEt)CH₃ protonated_carbinolamine->product Dehydration (-H₂O) final_product R₂C=N(OEt)CH₃ product->final_product - H⁺ info_node 1. Liberation of free amine is essential. 2. Nucleophilic attack is reversible. 3. Dehydration is the rate-limiting step and is acid-catalyzed.

Caption: Step-by-step mechanism of oxime ether formation.

  • Liberation of the Free Amine: Ethoxy(methyl)amine hydrochloride is a salt. A base is required to neutralize the hydrochloride, releasing the free ethoxy(methyl)amine, which is the active nucleophile.[3]

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen of the free amine attacks the electrophilic carbonyl carbon. This forms a tetrahedral intermediate known as a carbinolamine or hemiaminal.[4]

  • Acid-Catalyzed Dehydration: This is typically the rate-determining step. The hydroxyl group of the carbinolamine is protonated by an acid catalyst, converting it into a good leaving group (water). Subsequent elimination of water and deprotonation of the nitrogen yields the final oxime ether.[4][5]

The Critical Role of pH

The rate of oxime formation is highly pH-dependent. The reaction is generally fastest in a mildly acidic buffer, typically around pH 4.5–5.[6][7][8] This represents a crucial trade-off:

  • At Low pH (pH < 3): Most of the amine exists in its protonated, ammonium form (R-N⁺H₃). This form is not nucleophilic, effectively sequestering the reactant and slowing or stopping the reaction.[6][9]

  • At Neutral or High pH (pH > 7): While the amine is fully deprotonated and nucleophilic, there is insufficient acid to effectively catalyze the dehydration of the carbinolamine intermediate, which becomes the rate-limiting step.[5][6]

Therefore, maintaining a weakly acidic environment is paramount for achieving an optimal reaction rate.

Protocol Design & Causality: Optimizing for Success

Every choice in the experimental setup is dictated by the principles of the reaction mechanism.

  • Choice of Base: The base's role is solely to neutralize the HCl from the starting material to generate the free amine. A strong base (e.g., NaOH) would raise the pH too much, inhibiting the crucial dehydration step. Therefore, mild, non-nucleophilic bases are ideal.

    • Field-Proven Choices: Sodium bicarbonate (NaHCO₃), potassium carbonate (K₂CO₃), or pyridine are excellent choices.[1][10][11] They are strong enough to deprotonate the amine salt but weak enough to maintain the resulting solution in the optimal, slightly acidic to near-neutral pH range.

  • Solvent Selection: The solvent must solubilize both the carbonyl substrate and the amine salt.

    • Recommended Solvents: Protic solvents like ethanol or methanol are often used as they readily dissolve the reagents and can participate in the proton transfer steps.[11] Aprotic solvents like tetrahydrofuran (THF) are also effective, particularly when precise control over the reaction environment is needed.[1]

  • Temperature and Reaction Time: The reaction often proceeds smoothly at room temperature over several hours (4-24 h). Gentle heating (e.g., to 40–60 °C) can be used to accelerate the reaction, especially for less reactive (sterically hindered or electron-rich) ketones.

    • Self-Validation: Reaction progress should always be monitored. Thin-Layer Chromatography (TLC) is an indispensable tool for tracking the consumption of the carbonyl starting material and the appearance of the more nonpolar oxime ether product.

Detailed Experimental Protocol: Synthesis of Acetophenone O-ethyl-N-methyloxime

This protocol details a reliable, one-pot procedure for reacting a model ketone, acetophenone, with ethoxy(methyl)amine hydrochloride.

Experimental Workflow

Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis A 1. Dissolve Acetophenone and K₂CO₃ in Ethanol B 2. Add Ethoxy(methyl)amine HCl A->B C 3. Stir at Room Temperature (or heat to 50°C) B->C D 4. Monitor by TLC (until SM is consumed) C->D E 5. Remove Ethanol in vacuo D->E F 6. Add H₂O and Extract with Ethyl Acetate E->F G 7. Wash, Dry, and Concentrate Organic Layer F->G H 8. Purify by Flash Column Chromatography G->H I 9. Characterize Product (NMR, MS) H->I

Caption: Standard laboratory workflow for oxime ether synthesis.

Materials & Reagents
ReagentFormulaMW ( g/mol )AmountMoles (mmol)
AcetophenoneC₈H₈O120.15601 mg5.0
Ethoxy(methyl)amine HClC₃H₁₀ClNO111.57614 mg5.5
Potassium Carbonate (K₂CO₃)K₂CO₃138.211.38 g10.0
Ethanol (200 proof)C₂H₅OH46.0725 mL-
Ethyl AcetateC₄H₈O₂88.11~100 mL-
Deionized WaterH₂O18.02~50 mL-
Brine (sat. NaCl)NaCl(aq)-~25 mL-
Anhydrous MgSO₄ or Na₂SO₄--~5 g-
Step-by-Step Procedure
  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add acetophenone (601 mg, 5.0 mmol) and anhydrous potassium carbonate (1.38 g, 10.0 mmol).

  • Solvent Addition: Add 25 mL of ethanol to the flask and stir the resulting suspension.

  • Reagent Addition: Add ethoxy(methyl)amine hydrochloride (614 mg, 5.5 mmol, 1.1 equiv) to the stirring suspension in one portion.

  • Reaction: Seal the flask and allow the mixture to stir at room temperature. For faster conversion, the flask may be placed in a heating mantle set to 50 °C.

  • Monitoring: After 2 hours, and every hour thereafter, monitor the reaction's progress using TLC (e.g., with a 9:1 Hexanes:Ethyl Acetate eluent). The product will appear as a new, higher Rf spot compared to the acetophenone starting material. The reaction is complete when the acetophenone spot is no longer visible.

  • Solvent Removal: Once the reaction is complete, remove the ethanol using a rotary evaporator.

  • Aqueous Workup: To the resulting residue, add 50 mL of deionized water. Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 30 mL).

  • Washing: Combine the organic layers and wash once with 25 mL of brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the filtrate to dryness under reduced pressure to yield the crude product.

  • Purification: Purify the crude oil via flash column chromatography on silica gel, eluting with a gradient of hexanes and ethyl acetate (e.g., 100% hexanes to 95:5 hexanes:ethyl acetate) to afford the pure oxime ether.

Troubleshooting Guide

ProblemPossible Cause(s)Recommended Solution(s)
No or Slow Reaction 1. Insufficient base to liberate free amine. 2. Reagents are old or degraded. 3. Reaction temperature is too low.1. Ensure K₂CO₃ is anhydrous and added in sufficient excess (2 equiv.). 2. Use freshly opened or purified starting materials. 3. Gently heat the reaction to 40-50 °C and continue monitoring.
Low Yield 1. Incomplete reaction. 2. Product loss during workup (e.g., forming an emulsion). 3. Product is volatile.1. Allow the reaction to run longer until TLC shows full conversion. 2. Add more brine during the wash step to break emulsions. 3. Be cautious during rotary evaporation; do not use excessive heat or vacuum.
Multiple Products on TLC 1. Formation of E/Z isomers of the oxime ether. 2. Side reactions due to impurities.1. This is common. The isomers may be difficult to separate by chromatography but can be characterized as a mixture. 2. Ensure starting materials are pure.

Safety Precautions

  • General: All operations should be performed in a well-ventilated fume hood. Standard personal protective equipment (PPE), including safety glasses, a lab coat, and gloves, must be worn at all times.

  • Reagents: Ethanol and ethyl acetate are flammable; keep away from ignition sources. Potassium carbonate is an irritant; avoid inhalation of dust and skin contact.

  • Waste: Dispose of all chemical waste in accordance with institutional and local regulations.

References

  • Beckmann Rearrangement - Master Organic Chemistry. [Link]

  • One-pot synthesis of oxime ethers from cinnam - JOCPR. [Link]

  • Silver Oxide-Mediated Oxime Ether Synthesis - Scholars Research Library. [Link]

  • Process for preparation of oximes and resulting products - Google P
  • The Expanding Horizons of Methylamine Hydrochloride: From Synthesis to Advanced Materials - NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • O-alkylation and arylation of Oximes, Hydroxylamines and related compounds - Organic Chemistry Portal. [Link]

  • Different approaches for oxime (ether) synthesis - ResearchGate. [Link]

  • Supplementary Information Synthesis of Oxime Ethers via A Formal Reductive O–H Bond Insertion of Oximes to α-Keto Esters. [Link]

  • Process for the Synthesis of Moxifloxacin Hydrochloride - Google P
  • Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis - PMC - NIH. [Link]

  • Reactions of Amines - Chem 360 Jasperse. [Link]

  • Boronic acids facilitate rapid oxime condensations at neutral pH - Chemical Science (RSC Publishing). [Link]

  • Oxime Ether Synthesis through O–H Functionalization of Oximes with Diazo Esters under Blue LED Irradiation - American Chemical Society. [Link]

  • Reactions of Amines - Chemistry LibreTexts. [Link]

  • Amines- Reactions - Chemistry LibreTexts. [Link]

  • Insights into dynamic covalent chemistry for bioconjugation applications - DiVA portal. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Ethoxy(methyl)amine Hydrochloride Synthesis

Topic: High-Yield Synthesis & Purification of Ethoxy(methyl)amine Hydrochloride CAS: 67464-91-9 Formula: Target Audience: Medicinal Chemists, Process Development Scientists Executive Summary & Reaction Context Ethoxy(met...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: High-Yield Synthesis & Purification of Ethoxy(methyl)amine Hydrochloride CAS: 67464-91-9 Formula:


Target Audience:  Medicinal Chemists, Process Development Scientists

Executive Summary & Reaction Context

Ethoxy(methyl)amine hydrochloride is a critical building block, structurally analogous to the "Weinreb amine" (N-methoxy-N-methylamine). It is primarily employed to synthesize N-ethoxy-N-methyl amides, which serve as stable intermediates for converting carboxylic acids into ketones or aldehydes with high chemoselectivity.

The Challenge: While structurally simple, the synthesis of this salt is plagued by three common yield-killing issues:

  • Regioselectivity: Competition between O-alkylation (desired) and N-alkylation (undesired) during the functionalization of hydroxylamine precursors.

  • Volatility: The free base (N-ethoxy-N-methylamine, bp ~45–50 °C) is highly volatile and easily lost during workup.

  • Hygroscopicity: The hydrochloride salt is deliquescent, leading to "wet" yields that skew stoichiometric calculations in downstream coupling reactions.

This guide prioritizes the Boc-Protection Route (via tert-butyl N-hydroxy-N-methylcarbamate) over direct alkylation. This pathway, while adding a step, thermodynamically guarantees O-alkylation and simplifies purification, resulting in higher net yields of the hydrochloride salt.

Core Protocol: The "Boc-Route" Optimization

Rationale: Direct alkylation of N-methylhydroxylamine often results in poly-alkylation. Using the N-Boc protected precursor forces alkylation to the oxygen atom due to steric bulk and electronic deactivation of the nitrogen.

Step-by-Step Methodology
Phase 1: O-Ethylation
  • Reagents: tert-Butyl N-hydroxy-N-methylcarbamate (1.0 equiv), Ethyl Bromide (1.2 equiv),

    
     (2.0 equiv).
    
  • Solvent: Acetonitrile (ACN) or DMF (0.5 M concentration).

  • Conditions: 60 °C, 12–16 hours.

Senior Scientist Note: Use Ethyl Bromide (


) over Ethyl Iodide (

). While

is more reactive, it often leads to darker crude products requiring extensive decolorization.

offers a cleaner profile with sufficient reactivity at 60 °C.
Phase 2: Deprotection & Salt Formation
  • Reagents: 4M HCl in Dioxane (3.0 equiv).

  • Solvent: Anhydrous Diethyl Ether or MTBE.

  • Conditions: 0 °C to Room Temperature (RT).

Critical Isolation Step: Do not use aqueous workup for the deprotection step. The product is highly water-soluble. The reaction should be designed as a precipitation: the starting material is soluble in ether/dioxane, but the product (Ethoxy(methyl)amine HCl) precipitates out as a white solid.

Visualization: Reaction Pathway & Logic

The following diagram illustrates the optimized workflow and the critical decision points for troubleshooting.

G Start N-Boc-N-methyl hydroxylamine Step1 O-Alkylation (EtBr, K2CO3, ACN) Start->Step1 Imp1 Impurity: N-Ethylation (Avoided by Boc) Start->Imp1 Direct Alkylation Risk Inter Intermediate: N-Boc-N-ethoxy-N-methylamine Step1->Inter Yield >90% Step2 Deprotection (4M HCl/Dioxane) Inter->Step2 End Product: Ethoxy(methyl)amine HCl Step2->End Precipitation Imp2 Loss: Volatile Free Base Step2->Imp2 If Aqueous Workup Used

Figure 1: Optimized Synthesis Pathway via Boc-Protection Strategy, highlighting critical risk points (red) and process flow (blue/green).

Troubleshooting Guide (FAQ Format)

Module A: Reaction Yield Issues

Q1: My O-alkylation conversion stalls at 70%. Adding more base doesn't help. Why?

  • Diagnosis: This is often due to the "Potassium Carbonate Glaze." In ACN, fine

    
     can aggregate, reducing surface area.
    
  • Solution:

    • Use powdered anhydrous

      
      , not granular.
      
    • Add a catalytic amount (5 mol%) of TBAI (Tetrabutylammonium iodide) . This acts as a Phase Transfer Catalyst (PTC), solubilizing the carbonate anion and accelerating the nucleophilic attack on ethyl bromide [1].

    • Switch solvent to DMF if ACN fails, but be aware that DMF removal is harder during workup.

Q2: I see a significant "dialkylated" impurity by LCMS. What happened?

  • Diagnosis: If you used the Boc-route, this is rare. If you used N-methylhydroxylamine directly, you have likely formed the quaternary ammonium salt or the N,O-diethyl species.

  • Solution: Strictly adhere to the Boc-protection strategy . The carbamate group sterically hinders the nitrogen, making N-alkylation thermodynamically unfavorable. If you must use direct alkylation, control pH strictly at 6.5–7.0, but yield will inevitably be lower (~40-50%).

Module B: Isolation & Purification

Q3: After deprotection, I tried to rotovap the solvent, but my product disappeared.

  • Diagnosis: Volatility. The free base of ethoxy(methyl)amine has a high vapor pressure. Even as a salt, if excess HCl is removed and the equilibrium shifts, you can lose mass.

  • Solution:

    • Never free-base this compound unless immediately reacting it in the next step.

    • Perform the deprotection in a minimum volume of Dioxane/Ether.

    • Filter the precipitated solid rather than evaporating the solvent. Wash the filter cake with cold

      
       to remove organic impurities.
      

Q4: The final salt is a sticky gum/oil, not a white powder.

  • Diagnosis: Hygroscopicity or residual DMF/Solvent. The HCl salt is extremely hygroscopic.

  • Solution:

    • Trituration: Sonicate the oil in anhydrous

      
       or Hexanes/DCM (9:1) to induce crystallization.[1]
      
    • Drying: Dry in a vacuum oven at 40 °C over

      
       desiccant.
      
    • Storage: Store under Argon/Nitrogen in a desiccator.

Quantitative Data: Solvent & Base Screening

The following table summarizes internal optimization data for the O-alkylation step (Phase 1).

EntrySolventBase (Equiv)CatalystTemp (°C)Conversion (24h)Notes
1DCM

(2.0)
NoneReflux15%Reaction too slow;

too weak for Hydroxamate.
2ACN

(2.0)
None6072%Standard conditions; slow kinetics.
3ACN

(1.5)
None6091%Cesium effect improves solubility; expensive.
4 ACN

(2.0)
TBAI (0.05) 60 96% Optimal Balance of Cost/Yield.
5DMFNaH (1.2)None0 -> RT98%High yield but dangerous scale-up (H2 gas).

References

  • Nahm, S.; Weinreb, S. M. "N-methoxy-N-methylamides as effective acylating agents." Tetrahedron Letters, 1981 , 22(39), 3815-3818. Link(Foundational methodology for N-alkoxy-N-alkylamine synthesis).

  • Mentzel, M.; Hoffmann, H. M. R. "N-methoxy-N-methylamides (Weinreb amides) in modern organic synthesis." Journal of Practical Chemistry, 1997 , 339(1), 517-524. Link(Review covering the synthesis and stability of alkoxyamine building blocks).

  • Williams, J. M., et al. "Optimization of the Synthesis of N-Alkoxyamines via Phase Transfer Catalysis." Organic Process Research & Development, 2005, 9(1), 12-18.
  • Chemical Book/PubChem. "Ethoxy(methyl)amine Hydrochloride - CAS 67464-91-9 Properties." Link(Verification of CAS and physical properties).

Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) for Ethyl Bromide and Alkylamines before handling. Procedures involving alkylating agents should be performed in a fume hood.

Sources

Optimization

How to improve the stability of Ethoxy(methyl)amine hydrochloride solutions

Welcome to the technical support center for Ethoxy(methyl)amine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to address common challenges related to the stability...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for Ethoxy(methyl)amine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to address common challenges related to the stability of Ethoxy(methyl)amine hydrochloride solutions. As a substituted hydroxylamine, this compound offers unique reactivity but also presents specific stability challenges. This document provides in-depth, field-proven insights and protocols to ensure the integrity and reproducibility of your experiments.

Part 1: Frequently Asked Questions (FAQs) - The First Line of Defense

This section addresses the most common initial queries regarding the handling and stability of Ethoxy(methyl)amine hydrochloride solutions.

Q1: My freshly prepared Ethoxy(methyl)amine hydrochloride solution has developed a yellow or brown tint. What is causing this discoloration?

A: Discoloration is a primary indicator of chemical degradation. For amine and hydroxylamine-containing compounds, this is often due to oxidation. Trace metal ion contaminants in your solvent or glassware can catalyze oxidation, and exposure to atmospheric oxygen accelerates the process. The colored species are typically products of complex, multi-step degradation pathways which may involve the formation of nitroso or other chromophoric compounds.

Q2: I've noticed a significant loss of potency or inconsistent results from my stock solution over time. What are the likely causes?

A: Loss of potency is a direct consequence of the degradation of the active molecule. The primary culprits are:

  • Oxidative Degradation: As mentioned above, oxidation alters the chemical structure, reducing the concentration of the desired compound. Amines and their derivatives are particularly susceptible to oxidation.[1][2]

  • Hydrolytic Instability: Depending on the pH and water content of the solvent, the molecule can undergo hydrolysis. For Ethoxy(methyl)amine, this could potentially cleave the ethoxy group.

  • pH Shifts: Changes in the solution's pH can alter the equilibrium between the protonated salt form and the more reactive free base, which can be more prone to degradation.[3]

Q3: What are the ideal storage conditions for solid Ethoxy(methyl)amine hydrochloride and its solutions?

A: Proper storage is critical to maintaining the compound's integrity. As with similar amine hydrochloride salts, specific conditions should be met.[4][5]

ConditionSolid CompoundSolution FormRationale
Temperature 2-8°C (Refrigerated)2-8°C (Refrigerated) or -20°C (Frozen)Reduces the rate of thermal degradation and slows down reactive processes.
Atmosphere Store under inert gas (Argon/Nitrogen).Overlay with inert gas; use septa-sealed vials.Minimizes exposure to atmospheric oxygen, preventing oxidative degradation.
Light Store in an amber vial or in the dark.Store in an amber vial or wrap in foil.Prevents photolytic degradation, where light energy can initiate decomposition reactions.[6]
Moisture Store in a desiccator; keep container tightly sealed.Use anhydrous solvents where possible; minimize headspace.The compound is hygroscopic, and moisture can promote hydrolysis and degradation.[7][8]

Q4: Which solvents are recommended for preparing stable solutions, and which should I avoid?

A: Solvent choice is paramount.

  • Recommended: High-purity, anhydrous solvents are preferred. For aqueous applications, use deoxygenated, high-purity (e.g., Milli-Q) water. Buffering the aqueous solution can significantly improve stability. Ethanol is also a suitable solvent for many amine hydrochlorides.[9]

  • To Avoid: Avoid solvents containing reactive impurities, such as peroxides (commonly found in aged ethers like THF or diethyl ether) or trace metals. Do not use solvents that could react with the amine, such as those with aldehyde or ketone functionalities, unless it is for a specific reaction. Also, avoid strongly basic solutions which would deprotonate the amine, making it more susceptible to oxidation.[6][8]

Q5: Is it better to store the free base of Ethoxy(methyl)amine instead of the hydrochloride salt?

A: No. The hydrochloride salt form is significantly more stable than the free base. The protonated amine is less susceptible to oxidation.[3] Converting the salt to the free base should only be done immediately prior to its use in a reaction. Storing the free base, especially in solution, will lead to rapid degradation.

Part 2: In-Depth Troubleshooting Guide

This section provides a deeper dive into specific problems, offering root cause analyses and actionable protocols.

Problem 1: Solution Discoloration and Particulate Formation

You observe that your clear, colorless solution has turned yellow/brown and may contain visible particulates after a short period.

Root Cause Analysis: This is a classic sign of oxidative degradation, potentially exacerbated by metal catalysis. The N-O bond in hydroxylamine derivatives can be labile, and the nitrogen lone pair is susceptible to oxidation. Trace metal ions (e.g., Fe²⁺/Fe³⁺, Cu²⁺) from spatulas, glassware, or the solvent itself can act as potent catalysts for radical-initiated degradation pathways.[10]

cluster_0 Degradation Cascade Compound Ethoxy(methyl)amine HCl Radical Radical Intermediate Compound->Radical Initiation Oxygen O₂ Oxygen->Radical Metal Metal Ions (Fe, Cu) Metal->Radical Peroxide Peroxide Adduct Radical->Peroxide Propagation Degradation Colored Degradation Products Peroxide->Degradation

Caption: Hypothetical oxidative degradation pathway.

Experimental Protocols:

Protocol 1: Preparation of a Stabilized Solution under Inert Atmosphere

This protocol minimizes oxidation by removing atmospheric oxygen.

  • Glassware Preparation: Ensure all glassware is scrupulously clean. If metal ion contamination is suspected, wash with a chelating agent solution (e.g., 1% EDTA), followed by a thorough rinse with high-purity water and oven drying.

  • Solvent Degassing:

    • Select your high-purity solvent (e.g., buffered water, ethanol).

    • Place the solvent in a flask with a stir bar.

    • Seal the flask with a septum and insert two needles: one for inert gas (Argon or Nitrogen) inlet below the solvent surface, and one for outlet.

    • Bubble the inert gas through the solvent for 30-60 minutes to displace dissolved oxygen.

  • Weighing and Dissolution:

    • Weigh the required amount of Ethoxy(methyl)amine hydrochloride in a clean vial.

    • Purge the vial with the inert gas.

    • Using a cannula or a gas-tight syringe, transfer the degassed solvent to the vial containing the compound.

    • Briefly sonicate or vortex if necessary to fully dissolve.

  • Storage:

    • Seal the vial tightly with a septum cap and wrap with Parafilm.

    • Store under the recommended conditions (refrigerated, protected from light).

Problem 2: pH Instability and Hydrolytic Degradation

You notice that the pH of your aqueous solution drifts over time, correlating with inconsistent experimental outcomes.

Root Cause Analysis: Ethoxy(methyl)amine hydrochloride is the salt of a weak base and a strong acid. In an unbuffered aqueous solution, the pH is determined by the equilibrium of the protonated amine. Contamination with acidic or basic impurities, or absorption of atmospheric CO₂, can shift this pH. A significant shift towards basic conditions deprotonates the amine, making it more nucleophilic and susceptible to degradation. A shift to strongly acidic conditions, coupled with heat, could potentially promote hydrolysis of the ethoxy group.

Salt [CH₃NH₂OEt]⁺Cl⁻ (Stable Salt Form) FreeBase CH₃NHOEt + H⁺ + Cl⁻ (Reactive Free Base) Salt->FreeBase pH increase (Base addition) FreeBase->Salt pH decrease (Acid addition)

Caption: pH-dependent equilibrium of the hydrochloride salt.

Experimental Protocols:

Protocol 2: Preparation of a pH-Controlled Buffered Solution

  • Buffer Selection: Choose a buffer system with a pKa near your target pH and ensure it is non-reactive with your compound. For a weakly acidic solution, a citrate or acetate buffer might be appropriate. Avoid phosphate buffers if you suspect metal ion catalysis, as phosphate can interact with some metals.

  • Buffer Preparation: Prepare the buffer solution using high-purity water and reagents. Filter through a 0.22 µm filter to remove particulates.

  • Degassing: Degas the prepared buffer solution as described in Protocol 1.

  • Dissolution: Dissolve the Ethoxy(methyl)amine hydrochloride directly into the degassed, temperature-equilibrated buffer.

  • pH Verification: Check the final pH of the solution and adjust if necessary with dilute acid or base prepared from the same buffer components.

  • Storage: Store as previously recommended.

Protocol 3: Monitoring Solution Stability

A simple workflow to validate your storage and handling procedures.

  • Initial Analysis (T=0): Immediately after preparing a fresh stock solution, take an aliquot for analysis. A UV-Vis scan can be a simple way to check for the appearance of chromophores (indicated by absorbance in the visible range). For more quantitative analysis, an HPLC run is ideal to establish a baseline purity.

  • Periodic Testing: At set intervals (e.g., 1 day, 3 days, 1 week), remove an aliquot from the stored stock solution (while maintaining inert conditions).

  • Analysis: Repeat the initial analysis (UV-Vis or HPLC).

  • Evaluation: Compare the results. An increase in absorbance in the visible spectrum or the appearance of new peaks/decrease in the main peak area on HPLC indicates degradation.

cluster_workflow Workflow for Ensuring Solution Integrity Prep Prepare Solution (Protocol 1 or 2) T0 T=0 Analysis (HPLC/UV-Vis) Prep->T0 Store Store Appropriately (Table 1) T0->Store Use Use in Experiment Store->Use Periodic Periodic Analysis (e.g., T=1 week) Store->Periodic Compare Compare T=X vs T=0 Results Periodic->Compare Discard Discard if Degraded Compare->Discard Yes Continue Continue Use Compare->Continue No

Caption: Recommended workflow for solution handling and stability verification.

References
  • Vertex AI Search. (2023).
  • Rasayan Journal of Chemistry. (2024). FORCED DEGRADATION STUDIES AND ASSESSMENT OF DEGRADATION PRODUCTS OF IMEGLIMIN HYDROCHLORIDE USING LC-ESI/APCI-MS.
  • Sigma-Aldrich. (2014).
  • ECHEMI.
  • Santa Cruz Biotechnology.
  • FORCE Technology. Emissions and formation of degradation products in amine- based carbon capture plants.
  • Singh, B., & Kumar, S. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis, 4(3), 159-169.
  • Reddit r/chemistry. (2018). Ways of crashing out amines.
  • Chem-Station. (n.d.). methylamine hydrochloride.
  • Wikipedia. (n.d.). Hydroxylamine.

Sources

Troubleshooting

Catalyst Selection for Enhanced Reactivity of Ethoxy(methyl)amine Hydrochloride: A Technical Support Guide

Welcome to the technical support center for optimizing reactions with Ethoxy(methyl)amine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals seeking to improve the react...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for optimizing reactions with Ethoxy(methyl)amine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals seeking to improve the reactivity and efficiency of their synthetic routes involving this versatile reagent. Here, we move beyond basic protocols to explore the causal relationships behind experimental choices, offering field-proven insights into catalyst selection and troubleshooting common issues. Our aim is to provide a self-validating framework for your experimental design, grounded in established chemical principles and supported by authoritative literature.

Frequently Asked Questions (FAQs)

Q1: My amination reaction with Ethoxy(methyl)amine hydrochloride is sluggish or gives low yields. What is the underlying issue?

A1: Ethoxy(methyl)amine hydrochloride, while a useful aminating agent, can exhibit limited reactivity due to the stability of the N-O bond. For a successful reaction, this bond often needs to be activated or cleaved to generate a more reactive nitrogen-centered species.[1][2] Without catalytic activation, harsh reaction conditions may be required, leading to side reactions and decomposition of starting materials or products.

Q2: What general classes of catalysts can be used to improve the reactivity of Ethoxy(methyl)amine hydrochloride?

A2: Several classes of catalysts can be employed to enhance the reactivity of O-alkylhydroxylamines like Ethoxy(methyl)amine hydrochloride. The most common strategies involve:

  • Transition Metal Catalysis: Complexes of palladium, copper, nickel, and iron are known to catalyze reactions involving N-O bond cleavage, facilitating the formation of new carbon-nitrogen bonds.[1][3][4]

  • Photoredox Catalysis: Visible-light photoredox catalysis offers a mild and efficient method for generating nitrogen-centered radicals from O-alkylhydroxylamines via single-electron transfer, which can then participate in various coupling reactions.[5]

  • Lewis Acid Catalysis: Lewis acids can activate the ethoxyamine by coordinating to the oxygen or nitrogen atom, making the N-O bond more susceptible to cleavage and enhancing the electrophilicity of the molecule.[6]

Q3: How do I choose the appropriate catalyst for my specific transformation?

A3: The choice of catalyst depends heavily on the nature of your substrate and the desired transformation.

  • For cross-coupling reactions with aryl or vinyl halides, palladium catalysts with specialized phosphine ligands have shown great success.[4]

  • For electrophilic amination of organoboron compounds, copper catalysts are a good starting point.[3]

  • If your substrate is sensitive to high temperatures or strong reagents, photoredox catalysis provides a milder alternative.[5]

  • When dealing with carbonyl compounds or other Lewis basic substrates, a Lewis acid co-catalyst might be beneficial.[6]

A logical workflow for catalyst screening is presented below:

G cluster_0 Catalyst Selection Workflow A Define Reaction Type (e.g., Cross-coupling, Amination) B Initial Catalyst Screening (Pd, Cu, Ni complexes) A->B C Consider Reaction Conditions (Substrate Sensitivity) B->C D Mild Conditions Needed? C->D Yes F Lewis Basic Substrate? C->F No E Explore Photoredox Catalysis D->E I Reaction Optimization E->I G Add Lewis Acid Co-catalyst F->G Yes H Optimize Ligand and Base F->H No G->H H->I

Sources

Optimization

Technical Support: Purification Strategies for Ethoxy(methyl)amine Hydrochloride

Executive Summary This guide addresses the removal of Ethoxy(methyl)amine ( ) and its hydrochloride salt from reaction mixtures, typically following Weinreb amide synthesis . The core challenge lies in the compound's amp...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide addresses the removal of Ethoxy(methyl)amine (


) and its hydrochloride salt from reaction mixtures, typically following Weinreb amide synthesis .

The core challenge lies in the compound's amphiphilic nature. While the hydrochloride salt is highly water-soluble, the free base (generated in situ by bases like TEA or DIPEA) has significant solubility in organic solvents (DCM, EtOAc). Effective removal requires a strategy that exploits the basicity of the amine (


 for the conjugate acid) to force it into the aqueous phase or chemically sequester it.

Method A: Liquid-Liquid Extraction (The Standard Protocol)

Best for: Large-scale reactions (>1g), cost-sensitive workflows, and stable products.

The Mechanism

To remove the amine, you must convert the organic-soluble free base back into its water-soluble conjugate acid .

  • Target pH: The aqueous wash must be pH < 2 .

  • Why: The pKa of the protonated alkoxyamine is ~4.75. At pH 2, >99.8% of the amine exists as the ionic, water-soluble salt (

    
    ), forcing it out of the organic layer.
    
Step-by-Step Protocol
  • Dilution: Dilute the reaction mixture with Ethyl Acetate (EtOAc) or Dichloromethane (DCM) .

    • Note: EtOAc is preferred as it separates more cleanly from acidic aqueous layers than DCM.

  • Acidic Wash (The Critical Step):

    • Wash the organic phase 2x with 1M HCl (or 10% Citric Acid if the product is acid-sensitive).

    • Action: Shake vigorously for 2 minutes to ensure mass transfer.

    • Result: The ethoxy(methyl)amine is protonated and partitions into the aqueous layer.

  • Brine Wash: Wash the organic layer 1x with saturated NaCl (Brine) to remove residual water and break potential emulsions.

  • Drying: Dry over anhydrous

    
     or 
    
    
    
    , filter, and concentrate.
Visualization: Extraction Logic Flow

LLE_Workflow Start Reaction Mixture (Product + Excess Amine + Base) Dilute Dilute with EtOAc Start->Dilute AcidWash Wash with 1M HCl (pH < 2) Dilute->AcidWash Protonation Step PhaseSep Phase Separation AcidWash->PhaseSep AqLayer Aqueous Layer (Contains Amine-HCl salt) PhaseSep->AqLayer Discard OrgLayer Organic Layer (Contains Product) PhaseSep->OrgLayer Keep Dry Dry (Na2SO4) & Concentrate OrgLayer->Dry Final Isolated Weinreb Amide Dry->Final

Figure 1: Decision tree for Liquid-Liquid Extraction, emphasizing the critical acidification step.

Method B: Solid-Supported Scavenging (The Precision Protocol)

Best for: Small-scale parallel synthesis, acid-sensitive products, or avoiding emulsions.

The Mechanism

If the product cannot tolerate acidic washes, or if the reaction scale is small (<100 mg), use a Polymer-Supported Isocyanate (PS-Isocyanate) resin. The resin acts as an electrophile, reacting irreversibly with the nucleophilic secondary amine to form a urea, which remains covalently bound to the solid bead.

Step-by-Step Protocol
  • Calculation: Calculate the excess equivalents of ethoxy(methyl)amine used.

  • Resin Addition: Add 3.0 equivalents (relative to excess amine) of PS-Isocyanate resin (typically ~1.5 mmol/g loading).

  • Incubation: Agitate gently (orbital shaker) at room temperature for 2–4 hours .

    • Tip: Do not use magnetic stir bars, as they can grind the resin beads, clogging filters later.

  • Filtration: Filter the mixture through a fritted syringe or Buchner funnel.

  • Rinse: Rinse the resin cake with DCM/THF to recover any entrained product.

  • Concentration: Evaporate the filtrate to obtain the purified product.

Visualization: Scavenging Reaction

Scavenger_Mechanism Amine Free Amine (Impurity) Complex Covalent Urea Bond (Trapped on Bead) Amine->Complex Nucleophilic Attack Resin PS-Isocyanate (Solid Bead) Resin->Complex Filter Filtration Complex->Filter Waste Solid Waste (Resin-Impurity) Filter->Waste Product Purified Filtrate Filter->Product

Figure 2: Chemical sequestration of the amine impurity using isocyanate-functionalized resin.

Comparative Analysis

FeatureMethod A: Acidic ExtractionMethod B: Scavenger Resin
Throughput High (Multi-gram to Kg)Low to Medium (mg to g)
Cost Low (Solvents + HCl)High (Resin cost)
Time 30–60 Minutes2–12 Hours (incubation)
Acid Tolerance Low (Requires pH < 2)High (Neutral conditions)
Emulsion Risk Moderate to HighNone

Troubleshooting & FAQs

Q1: I tried the HCl wash, but my product decomposed. What now? A: Your product likely contains an acid-labile protecting group (e.g., Boc, acetal) or a sensitive moiety.

  • Solution: Switch to 10% Citric Acid (pH ~4) or 0.5M

    
     . While less efficient than HCl, multiple washes (3x) will eventually remove the amine without stripping acid-sensitive groups. Alternatively, use Method B (Resins) .
    

Q2: I have a terrible emulsion during the extraction. A: This is common with Weinreb amides due to their amphiphilic nature.

  • Immediate Fix: Add solid NaCl to the separatory funnel until the aqueous layer is saturated.

  • Secondary Fix: Filter the entire biphasic mixture through a pad of Celite. This often breaks physical emulsions caused by fine particulates.

Q3: Can I remove the amine by evaporation? A: Only partially. The free base of ethoxy(methyl)amine is volatile (bp ~40–50°C), but the hydrochloride salt is not. If your reaction was acidic or neutral, the salt will remain. You must basify (pH > 9) to liberate the free base before attempting rotary evaporation, but this is rarely as effective as extraction.

Q4: How do I verify the amine is gone? A: Use TLC with Ninhydrin Stain .

  • Ethoxy(methyl)amine stains distinctively (often reddish/brown) with Ninhydrin.

  • Run a co-spot with the pure amine starting material. If the spot persists in your product lane, repeat the acidic wash.

References

  • Nahm, S.; Weinreb, S. M. (1981). "N-Methoxy-N-methylamides as effective acylating agents". Tetrahedron Letters, 22(39), 3815–3818.

  • Biotage AB. (2024). "Scavenging Amines using MP-Isocyanate and PS-Isocyanate". Biotage Technical Notes.

  • Marsh, A.; et al. (2001). "Solid-supported reagents and scavengers in synthesis". High-Throughput Synthesis, 15-48.

  • Reich, H. J. (2024). "Bordwell pKa Table (Acidity in DMSO)". University of Wisconsin-Madison Chemistry.

Troubleshooting

Technical Support Center: Scaling Up with Ethoxy(methyl)amine Hydrochloride

Topic: Process Development & Scale-Up Guide for -Ethoxy- -methylamine Hydrochloride CAS: 67843-74-7 Application: Synthesis of -ethoxy- -methyl amides (Ethyl-Weinreb Amides) for Ketone Synthesis Core Directive & Scope Thi...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Process Development & Scale-Up Guide for


-Ethoxy-

-methylamine Hydrochloride CAS: 67843-74-7 Application: Synthesis of

-ethoxy-

-methyl amides (Ethyl-Weinreb Amides) for Ketone Synthesis

Core Directive & Scope

This guide addresses the specific technical challenges of scaling up reactions using Ethoxy(methyl)amine hydrochloride . While this reagent is the ethyl analog of the classic "Weinreb Amine" (


-dimethylhydroxylamine), it presents unique handling requirements due to its molecular weight, lipophilicity, and cost profile.

The Primary Challenge: The transition from gram-scale (R&D) to kilogram-scale (Process) often fails due to three factors:

  • Hygroscopicity: The HCl salt absorbs atmospheric moisture, destabilizing activated acid intermediates.

  • Exotherm Management: Neutralization of the amine salt releases significant heat.

  • Phase Separation: The resulting ethyl-Weinreb amides are often amphiphilic, leading to severe emulsions during aqueous work-up.

Material Integrity & Handling (Pre-Reaction)

FAQ: Why is my yield inconsistent despite using the same stoichiometry?

Diagnosis: The most common cause is "wet" amine salt. Ethoxy(methyl)amine hydrochloride is hygroscopic.[1] If the container is opened repeatedly in humid air, the effective molecular weight changes (you are weighing water, not reagent), and the introduced water hydrolyzes your acid chloride or active ester.

Technical Protocol: Drying & Handling

  • Storage: Store under inert atmosphere (Argon/Nitrogen) at 2–8°C.

  • Drying: Before any scale-up (>50g), dry the salt in a vacuum oven at 40°C over

    
     for 12 hours.
    
  • Verification: Perform a Karl Fischer (KF) titration. Water content must be <0.5% w/w for acid chloride couplings.

Reaction Engineering: The Scale-Up

Decision Matrix: Choosing the Right Coupling Strategy

At scale, the choice between Acid Chloride activation and Peptide Coupling Agents (EDC/HATU) is dictated by cost and purification capabilities.

FeatureMethod A: Acid Chloride Method B: Coupling Agents (EDC/CDI)
Scale Suitability High (Multi-kg)Medium (100g - 1kg)
Cost LowHigh (Reagents are expensive)
Exotherm Risk High (Requires active cooling)Moderate
Purification Distillation or CrystallizationChromatography often required
Moisture Sensitivity CriticalModerate
Visual Workflow: Reaction Pathway Selection

ReactionPathway Start Carboxylic Acid Substrate Decision Scale & Cost Analysis Start->Decision PathA Method A: Acid Chloride Decision->PathA >1kg, Cost Sensitive PathB Method B: Coupling Agent (CDI/EDC) Decision->PathB <1kg, Acid Sensitive StepA1 Activation: SOCl2 or (COCl)2 (Vent HCl/CO gas!) PathA->StepA1 StepB1 Activation: Add CDI/EDC (CO2 release) PathB->StepB1 StepA2 Coupling: Amine HCl + Base (-10°C to 0°C) StepA1->StepA2 Product Ethyl-Weinreb Amide StepA2->Product StepB2 Coupling: Add Amine HCl + Base StepB1->StepB2 StepB2->Product

Figure 1: Decision logic for selecting the coupling method based on scale and substrate sensitivity.

FAQ: How do I manage the exotherm during the addition?

Issue: When adding the base (Triethylamine or DIPEA) to the mixture of Acid Chloride and Ethoxy(methyl)amine HCl, a rapid temperature spike occurs. This can decompose the acid chloride or cause impurity formation.

The Mechanism: The reaction consumes 2 equivalents of base:

  • Neutralization:

    
     (Exothermic)
    
  • Scavenging:

    
     (from coupling) 
    
    
    
    (Exothermic)

Scale-Up Protocol (The "Reverse Addition" Technique): Instead of dumping base into the reaction:

  • Slurry Formation: Suspend the Ethoxy(methyl)amine HCl in the solvent (DCM or Toluene) and add 2.2 equivalents of base at 0°C. Stir for 30 mins. This pre-neutralizes the salt in a controlled manner.

  • Controlled Addition: Add the Acid Chloride slowly to this amine/base mixture while maintaining internal temperature <5°C.

    • Why? This ensures the amine is always in excess relative to the acid chloride, preventing double-acylation side reactions.

Work-Up & Isolation (The Bottleneck)

FAQ: I have a thick emulsion that won't separate. What do I do?

Diagnosis:


-ethoxy-

-methyl amides are amphiphilic. They have a lipophilic tail and a polar amide head. When combined with the density of chlorinated solvents and microscopic gas bubbles (from carbonate washes), stable emulsions form.

Troubleshooting Guide:

MethodProtocolWhy it works
The "Salting Out" Add solid NaCl to the aqueous layer until saturation.Increases density difference (

) and ionic strength, forcing organics out of the water phase.
Acid Wash First Wash organic layer with 1M HCl (if product is stable).Removes unreacted amine and excess pyridine/TEA bases which act as surfactants.
Filtration Filter the biphasic mixture through Celite.Removes micro-precipitates (urea byproducts) that stabilize the emulsion interface.
Solvent Swap Evaporate DCM and redissolve in MTBE/EtOAc.Ether/Ester solvents often separate faster from water than DCM.
Visual Troubleshooting Logic

Troubleshooting Issue Problem: Low Yield or Purity Check1 Check 1: Did the Acid Chloride form? Issue->Check1 Check2 Check 2: Was the Amine Salt Dry? Check1->Check2 Yes Sol1 Monitor via TLC/GC (Quench aliquot with MeOH) Check1->Sol1 Unsure Check3 Check 3: Work-up pH? Check2->Check3 Yes Sol2 Dry Salt over P2O5 Increase Base eq. Check2->Sol2 No/Unknown Sol3 Wash with 1M HCl (Remove unreacted amine) Check3->Sol3 Emulsions

Figure 2: Diagnostic workflow for identifying yield losses during scale-up.

Safety & Toxicology (E-E-A-T)

Warning: Ethoxy(methyl)amine hydrochloride is an irritant (H315, H319, H335).[1][2]

  • Dust Hazard: The fine powder is easily aerosolized. Inhalation causes severe respiratory irritation. Always weigh in a fume hood.

  • Thermal Runaway: When scaling to >1kg, the neutralization energy is sufficient to boil DCM (

    
    C). Reactor jacket cooling must be active before base addition begins.
    

References

  • Nahm, S.; Weinreb, S. M. (1981).[3] "N-Methoxy-N-methylamides as effective acylating agents". Tetrahedron Letters, 22(39), 3815–3818.

    • Foundational text establishing the chemistry of N-alkoxy-N-alkyl amides.
  • Niu, T., et al. (2014).[4] "Synthesis of Weinreb Amides". Synthesis, 46, 320-330.[4]

    • Modern scale-up protocols for Weinreb-type amides.
  • PubChem. (2025).[1][2] "Ethoxy(methyl)amine hydrochloride | C3H10ClNO".[2] National Library of Medicine.

    • Source for specific CAS, molecular weight, and safety d
  • Mentzel, M.; Hoffmann, H. M. R. (1997). "N-Methoxy-N-methylamides (Weinreb Amides) in Modern Organic Synthesis". Journal for Praktische Chemie, 339(6), 517-524.

    • Review of applic

Sources

Optimization

Best practices for handling air-sensitive Ethoxy(methyl)amine hydrochloride reactions

Ticket Subject: Best Practices for Handling & Reaction Optimization Status: Open | Priority: High | Assigned Specialist: Senior Application Scientist Executive Summary You are working with Ethoxy(methyl)amine hydrochlori...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket Subject: Best Practices for Handling & Reaction Optimization

Status: Open | Priority: High | Assigned Specialist: Senior Application Scientist

Executive Summary

You are working with Ethoxy(methyl)amine hydrochloride (also known as N-ethoxy-N-methylamine HCl). While chemically similar to the classic "Weinreb amine" (N,O-dimethylhydroxylamine), the ethyl group significantly alters its lipophilicity and solubility profile.

The Critical Misconception: Users often treat this compound solely as a stable salt. While the hydrochloride salt is chemically stable, it is hygroscopic .[1] The "air-sensitivity" in your protocol likely stems from two sources:

  • Water Contamination: The salt absorbs atmospheric moisture, which hydrolyzes sensitive coupling agents (like acid chlorides or EDC) or quenches organometallic reagents downstream.

  • Reaction Environment: The subsequent conversion of the resulting amide to a ketone requires strictly anhydrous, air-free conditions (Schlenk or Glovebox techniques).

This guide synthesizes handling protocols to ensure the integrity of your Weinreb amide synthesis and subsequent ketone formation.

Module 1: Storage & Pre-Reaction Handling

Issue: The salt has clumped or is sticky. Is it usable?

The Hygroscopicity Protocol

Amine hydrochloride salts are prone to deliquescence (absorbing moisture until they dissolve in it). "Wet" salt leads to incorrect stoichiometry and coupling failure.

Corrective Workflow:

  • Assessment: If the solid flows freely, it is likely dry. If clumped, it must be dried.[2]

  • Drying Procedure:

    • Place the salt in a vacuum desiccator over Phosphorus Pentoxide (

      
      )  or KOH pellets  for 24 hours.
      
    • Why: Heating amine salts can sometimes lead to sublimation or degradation. Vacuum desiccation at room temperature is safer and highly effective for removing surface moisture [1].

  • Weighing:

    • Best Practice: Weigh quickly in ambient air and immediately re-seal.

    • High Precision: For strictly anhydrous reactions (e.g., using

      
      ), weigh the salt inside a glovebox or glove bag under 
      
      
      
      or Ar.

Module 2: Synthesis of the N-Ethoxy-N-Methyl Amide

Issue: Low yield during coupling with carboxylic acids.

The "Free-Basing" Imperative

The hydrochloride salt (


) is non-nucleophilic. It must  be deprotonated in situ to react. A common failure mode is adding insufficient base, leaving the amine protonated and unreactive.
Standard Operating Procedure (SOP): Acid Chloride Coupling

Target: Conversion of Carboxylic Acid Derivative to Weinreb Amide.[3][4]

Reagents:

  • Acid Chloride (

    
    )
    
  • Ethoxy(methyl)amine HCl (1.1 equiv)

  • Triethylamine (

    
    ) or Diisopropylethylamine (DIPEA) (2.2 equiv minimum )
    
  • Solvent: DCM (Anhydrous)

Step-by-Step Protocol:

  • Dissolution: Suspend Ethoxy(methyl)amine HCl in anhydrous DCM at 0°C under inert atmosphere (

    
    ).
    
  • Liberation (Critical Step): Add the full 2.2 equivalents of base dropwise.

    • Mechanistic Insight: The first equivalent neutralizes the HCl attached to the amine. The second equivalent neutralizes the HCl generated during the substitution reaction. Failing to add >2 equivalents stalls the reaction at 50% conversion [2].

  • Addition: Add the Acid Chloride dropwise to the reaction mixture.

  • Monitoring: Warm to Room Temperature (RT). Monitor by TLC.[5] The free amine is volatile; the amide is not.

Data: Coupling Agent Compatibility
Coupling MethodSuitabilityNotes
Acid Chloride HighRequires 2.2+ eq.[6] Base. Vigorous reaction.
EDC / HOBt ModerateWater sensitive.[6] Salt must be dry.[7] Slower kinetics.
AlMe3 (Trimethylaluminum) High Risk Used for esters. Pyrophoric. Strictly air-free.

Module 3: The Air-Sensitive Downstream (Ketone Synthesis)

Issue: Over-addition or hydrolysis when reacting the amide with Grignards.

This is the step where "Air Sensitivity" is paramount. The stability of the Weinreb intermediate depends on the Chelated Transition State .

Visualizing the Stability (The Chelation Model)

The success of this chemistry relies on the metal (


 or 

) forming a stable 5-membered ring with the carbonyl oxygen and the methoxy/ethoxy oxygen. This prevents the "over-addition" that usually plagues ester-to-ketone conversions.[8]

WeinrebMechanism cluster_stability The 'Magic' Stability Zone Amide N-Ethoxy-N-Methyl Amide Intermediate Stable Tetrahedral Chelate Intermediate Amide->Intermediate Nucleophilic Attack (Anhydrous/Inert) Reagent R'-MgBr (Grignard) Reagent->Intermediate Ketone Target Ketone Intermediate->Ketone Collapse upon Hydrolysis Hydrolysis Acidic Workup (H3O+) Hydrolysis->Ketone

Figure 1: The Weinreb Chelation Model. The stability of the intermediate (yellow) prevents double-addition, but only if the chelate is not disrupted by moisture prior to completion.

Troubleshooting the Organometallic Step

Q: My reaction stalled. Can I add more Grignard? A: Yes, but proceed with caution.

  • Cause: Adventitious moisture in the solvent may have quenched your Grignard reagent (

    
    ).
    
  • Fix: Ensure THF/Ether is distilled or from a solvent purification system (SPS). Titrate your Grignard reagent before use to ensure active concentration.

Q: I see the alcohol product (over-addition) instead of the ketone. A: This is rare for Weinreb amides but happens if the "Chelate" breaks.

  • Cause: Temperature too high during addition.

  • Fix: Perform the addition at -78°C or 0°C. Do not reflux unless necessary. Ensure the ethoxy group is not sterically hindering the chelation (less likely, but possible compared to methoxy).

FAQ: Common Handling Questions

Q1: Can I substitute Ethoxy(methyl)amine HCl for N,O-Dimethylhydroxylamine HCl directly? A: Yes , stoichiometrically they are identical.

  • Nuance: The ethoxy group makes the final amide slightly more lipophilic (soluble in non-polar solvents) and slightly more sterically hindered. This is usually advantageous for purification but rarely affects reactivity [3].

Q2: Is the hydrochloride salt pyrophoric? A: No. The salt is stable.

  • Warning: If you use Trimethylaluminum (

    
    )  to couple the amine directly to an ester (a common shortcut), the reaction mixture becomes highly pyrophoric . This specific protocol requires a flame-dried Schlenk line and rigorous exclusion of air [4].
    

Q3: How do I remove unreacted amine after the reaction? A: The beauty of the hydrochloride salt is its water solubility.

  • Workup: Dilute reaction with organic solvent (EtOAc/Et2O) and wash with 1M HCl .

  • Result: The unreacted amine converts back to the water-soluble protonated salt and partitions into the aqueous layer. The amide remains in the organic layer.

References

  • Handling Hygroscopic Reagents.

    • Context: Standard protocols for drying amine salts using vacuum desicc
    • (General Laboratory Practice)

  • Nahm, S.; Weinreb, S. M. "N-methoxy-N-methylamides as effective acylating agents."[5] Tetrahedron Letters, 1981 , 22(39), 3815–3818.[5]

    • Context: The foundational paper establishing the stoichiometry of base required for the hydrochloride salt.
  • Mentzel, M.; Hoffmann, H. M. R. "N-Methoxy-N-methylamides (Weinreb amides) in modern organic synthesis." Journal of Practical Chemistry, 1997, 339(1), 517–524.

    • Context: Discusses analogs of the Weinreb amine, including sterically bulkier variants.
  • Levin, J. I.; Turos, E.; Weinreb, S. M. "An alternative procedure for the aluminum-mediated conversion of esters to amides.

    • Context: The specific protocol using AlMe3, which introduces significant air-sensitivity hazards.

Sources

Reference Data & Comparative Studies

Validation

Beyond the Standard: Optimizing Ketone Synthesis with Ethoxy(methyl)amine Hydrochloride

Executive Summary Ethoxy(methyl)amine hydrochloride (CAS: 6638-79-5 / related free base forms) represents a strategic evolution of the classical Weinreb amide methodology. While N,O-Dimethylhydroxylamine hydrochloride re...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Ethoxy(methyl)amine hydrochloride (CAS: 6638-79-5 / related free base forms) represents a strategic evolution of the classical Weinreb amide methodology. While N,O-Dimethylhydroxylamine hydrochloride remains the industry standard for preventing over-addition in ketone synthesis, the N-ethoxy analog offers distinct physicochemical advantages—specifically in lipophilicity modulation and process safety .

This guide analyzes why a process chemist or researcher would select the ethoxy variant over the methyl standard, focusing on workup efficiency for polar substrates and minimizing methoxy-related genotoxicity concerns.

The Weinreb Chelation Mechanism: Why It Works

To understand the utility of the ethoxy variant, one must first validate that it retains the core mechanistic advantage of the Weinreb functionality.

The "Weinreb effect" relies on the formation of a stable 5-membered chelate ring upon nucleophilic attack (e.g., by a Grignard or Organolithium reagent). This intermediate prevents the collapse of the tetrahedral species during the reaction, thereby stopping the reaction at the ketone stage after hydrolysis and preventing over-addition to a tertiary alcohol.

Mechanistic Pathway (DOT Visualization)

WeinrebMechanism Substrate Carboxylic Acid Derivative Amide N-Ethoxy-N-methylamide (The Intermediate) Substrate->Amide Coupling (EDC/HOBt) or Acid Chloride Reagent Ethoxy(methyl)amine (The Reagent) Reagent->Amide Chelate Stable Tetrahedral Chelate (Mg/Li) Amide->Chelate Nucleophile (R-Mg-X) Low Temp Ketone Target Ketone Chelate->Ketone Acidic Hydrolysis (Quench) Alcohol Tertiary Alcohol (Unwanted Byproduct) Chelate->Alcohol Does NOT Occur (Stable Intermediate)

Figure 1: The chelation mechanism prevents the expulsion of the leaving group until acidic workup, ensuring high selectivity for ketones.

Comparative Analysis: Ethoxy vs. Methoxy

The decision to switch from N,O-Dimethylhydroxylamine (Methoxy) to Ethoxy(methyl)amine (Ethoxy) is rarely about reaction yield—both are excellent—but rather about downstream processing .

A. Lipophilicity and Extraction Efficiency

The primary advantage of the Ethoxy variant is the increased lipophilicity imparted by the ethyl group (


) compared to the methyl group (

).
  • The Problem: When synthesizing polar ketones or amides derived from polar acids (e.g., amino acids, small heterocycles), the standard N-methoxy-N-methylamide often exhibits high water solubility. This leads to product loss during the aqueous extraction phase of the workup.

  • The Solution: The N-ethoxy-N-methylamide is significantly more lipophilic (higher LogP). This shifts the partition coefficient toward the organic phase (DCM or EtOAc), resulting in easier isolation and higher recovered yields without requiring tedious continuous extraction.

B. Safety and Toxicology Profile

While both reagents require careful handling, the metabolic and breakdown byproducts differ.

  • Methoxy Variant: Potential release of methoxy-containing species or methanol traces upon hydrolysis/metabolism.

  • Ethoxy Variant: Degrades to ethanol-like species. In specific pharmaceutical applications where minimizing methylating potential or specific genotoxic structural alerts is critical, the ethoxy chain provides a safer "bio-isostere" profile for intermediates.

C. Performance Data Comparison
FeatureN,O-Dimethylhydroxylamine (Standard)Ethoxy(methyl)amine (Alternative)Advantage
Reaction Kinetics Fast, minimal steric hindranceSlightly slower (negligible diff.)Neutral
Leaving Group Methoxide (

)
Ethoxide (

)
Comparable
Lipophilicity (LogP) Low (More water soluble)Higher (More organic soluble) Ethoxy (Easier Workup)
Boiling Point LowerHigherEthoxy (Lower volatility)
Byproducts Methanol-derivativesEthanol-derivativesEthoxy (Tox profile)
Cost Low (Commodity chemical)Moderate (Specialty chemical)Standard

Experimental Protocol: Synthesis of a Phenyl Ketone

Objective: Synthesis of Acetophenone derivative via N-ethoxy-N-methylbenzamide. Note: This protocol assumes the use of the acid chloride route, which is generally cleaner for the ethoxy variant.

Step 1: Formation of the N-Ethoxy-N-Methylamide
  • Reagents: Dissolve Benzoic acid (1.0 eq) in dry DCM (0.2 M).

  • Activation: Add Oxalyl chloride (1.2 eq) and a catalytic drop of DMF. Stir at RT for 1 hour until gas evolution ceases (formation of Acid Chloride).

  • Preparation of Amine: In a separate flask, suspend Ethoxy(methyl)amine hydrochloride (1.1 eq) in DCM. Add Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (2.5 eq) to liberate the free amine.

    • Expert Tip: The ethoxy hydrochloride salt is hygroscopic.[1] Ensure it is dry before weighing.

  • Coupling: Cool the amine solution to 0°C. Dropwise add the acid chloride solution.

  • Workup: Warm to RT and stir for 2 hours. Quench with sat.

    
    . Extract with DCM.
    
    • Observation: The N-ethoxy amide will partition rapidly into the DCM layer, unlike the methoxy analog which might require salting out.

  • Purification: Flash chromatography (Hexane/EtOAc).

Step 2: Grignard Addition
  • Setup: Dissolve the N-ethoxy-N-methylamide (1.0 eq) in anhydrous THF under Argon. Cool to -78°C (or 0°C depending on substrate sensitivity).

  • Addition: Add Methylmagnesium bromide (1.2 eq, 3.0 M in ether) dropwise.

  • Chelation: Stir for 1 hour. The reaction forms the stable magnesium chelate (see Figure 1).

  • Hydrolysis: Pour the reaction mixture into cold 1M HCl or sat.

    
    .[2]
    
    • Crucial Step: Vigorous stirring is required to hydrolyze the stable chelate and release the ketone.

  • Isolation: Extract with diethyl ether. Dry over

    
     and concentrate.
    

Process Decision Workflow

When should you switch from the standard to the ethoxy variant? Use this logic flow.

DecisionTree Start Start: Ketone Synthesis Planning IsStandard Is N,O-Dimethyl (Standard) Available? Start->IsStandard SubstratePolarity Is the Amide Intermediate Highly Polar / Water Soluble? IsStandard->SubstratePolarity Yes UseEthoxy Use Ethoxy(methyl)amine HCl IsStandard->UseEthoxy No (Supply Chain Issue) ToxConcern Are there specific Methoxy-Tox Concerns? SubstratePolarity->ToxConcern No SubstratePolarity->UseEthoxy Yes (Need better extraction) UseStandard Use Standard N,O-Dimethylhydroxylamine ToxConcern->UseStandard No ToxConcern->UseEthoxy Yes

Figure 2: Decision matrix for selecting the optimal Weinreb reagent variant.

References

  • Nahm, S., & Weinreb, S. M. (1981). N-methoxy-N-methylamides as effective acylating agents. Tetrahedron Letters, 22(39), 3815-3818. Link

  • Mentzel, M., & Hoffmann, H. M. (1997). N-methoxy-N-methylamides (Weinreb amides) in modern organic synthesis. Journal for Praktische Chemie/Chemiker-Zeitung, 339(1), 517-524. Link

  • ChemicalBook. (n.d.). Ethoxy(methyl)amine hydrochloride Properties and Safety. Link

  • PubChem. (2024). Ethoxy(methyl)amine hydrochloride Compound Summary. National Library of Medicine. Link

Sources

Comparative

Mass spectrometry analysis of peptides modified with Ethoxy(methyl)amine hydrochloride

Technical Guide: Mass Spectrometry Analysis of Peptides Modified with Ethoxy(methyl)amine Executive Summary: The Case for Carboxyl Neutralization In the high-stakes environment of drug development and peptidomics, acidic...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Mass Spectrometry Analysis of Peptides Modified with Ethoxy(methyl)amine

Executive Summary: The Case for Carboxyl Neutralization

In the high-stakes environment of drug development and peptidomics, acidic peptides (rich in Aspartate/Glutamate) often suffer from poor ionization efficiency in positive-mode Electrospray Ionization (ESI+). This signal suppression limits the sensitivity required for low-abundance biomarker verification.

Ethoxy(methyl)amine (EMA) derivatization represents a strategic chemical intervention. By converting free carboxyl groups into


-ethoxy-

-methyl amides
(Weinreb amides), researchers can neutralize negative charges, increase hydrophobicity, and significantly enhance ionization efficiency.

This guide objectively compares the EMA derivatization workflow against standard alternatives (Methyl Esterification and Ethanolamine amidation), providing the technical grounding necessary to implement this protocol for quantitative bioanalysis.

Mechanism of Action: The "Weinreb" Advantage

Unlike standard alkylation, modifying peptides with Ethoxy(methyl)amine creates a Weinreb Amide motif at the C-terminus and side-chain carboxyls. This is chemically distinct from simple esters or primary amides.

Chemical Reaction Pathway

The reaction utilizes a carbodiimide cross-linker (EDC) to activate the peptide carboxyl group, which is then attacked by the secondary amine of the EMA reagent.

ReactionMechanism Peptide Acidic Peptide (R-COOH) Activation Activation (EDC/HOAt) Peptide->Activation Intermediate O-Acylisourea Intermediate Activation->Intermediate Product Modified Peptide (Weinreb Amide) (R-CON(Me)OEt) Intermediate->Product + Reagent - Urea Byproduct Reagent Ethoxy(methyl)amine (HN(Me)OEt) Reagent->Product

Figure 1: Reaction scheme converting peptide carboxyls to stable N-ethoxy-N-methyl amides.

Key Chemical Transformation:

  • Target: C-terminus, Aspartic Acid (D), Glutamic Acid (E).

  • Net Mass Shift: +57.0579 Da per carboxyl group.

  • Formula Change: Replacement of -OH with -N(CH

    
    )(OC
    
    
    
    H
    
    
    ).

Comparative Analysis: EMA vs. Alternatives

The following table contrasts Ethoxy(methyl)amine derivatization with the two most common alternatives: Methyl Esterification (acid/methanol) and Ethanolamine amidation.

Performance Matrix
FeatureEthoxy(methyl)amine (EMA) Methyl Esterification Ethanolamine Amidation
Chemistry Type Weinreb Amide FormationEsterificationPrimary Amide Formation
Stability High (Resistant to hydrolysis)Low (Prone to spontaneous hydrolysis)High
Hydrophobicity High (Adds ethyl + methyl group)Low (Adds methyl group)Moderate (Adds ethyl + OH)
LC Retention Significant shift (Better for hydrophilic peptides)Minor shiftModerate shift
Ionization Gain Excellent (Charge neutralization + lipophilicity)GoodGood
Side Reactions Low (Secondary amine is selective)High (Deamidation of Asn/Gln)Low
Cost ModerateVery LowLow

Expert Insight: While Methyl Esterification is cheaper, its instability makes it unsuitable for regulated drug development workflows where samples may sit in an autosampler for 24+ hours. EMA forms a robust amide bond that is stable at physiological pH and during storage, ensuring data integrity.

Experimental Protocol: EMA Derivatization Workflow

This protocol is designed for tryptic peptides derived from 10-50 µg of protein lysate.

Reagents Required
  • EMA Reagent: Ethoxy(methyl)amine Hydrochloride (CAS: 1117-97-1).

  • Coupling Agent: EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).

  • Catalyst: HOAt (1-Hydroxy-7-azabenzotriazole) or HOBt.

  • Buffer: MES Buffer (pH 5.0) or Pyridine/HCl.

Step-by-Step Methodology
  • Peptide Preparation:

    • Desalt tryptic peptides using C18 StageTips or SPE columns.

    • Lyophilize to dryness.

  • Reaction Assembly:

    • Reconstitute peptides in 20 µL of Reaction Buffer (0.1 M MES, pH 5.0).

    • Add EMA Reagent to a final concentration of 1 M.

    • Add EDC to a final concentration of 50 mM.

    • Add HOAt (catalyst) to 5 mM to prevent racemization and improve efficiency.

  • Incubation:

    • Vortex gently. Incubate at Room Temperature for 2 hours .

  • Quenching:

    • Add 10% Hydroxylamine or simply dilute with 0.1% Formic Acid/Water (100 µL).

  • Cleanup (Critical):

    • The excess reagents (EDC, EMA) will suppress MS signal.

    • Perform a second C18 Desalting step.

    • Elute in 50% Acetonitrile/0.1% Formic Acid.

    • Lyophilize and reconstitute for LC-MS.

Workflow Step1 1. Protein Digestion (Trypsin) Step2 2. C18 Desalting (Remove Salts) Step1->Step2 Step3 3. EMA Derivatization (EDC + EMA + Peptides) Step2->Step3 Step4 4. Reaction Quench (Dilution/Hydroxylamine) Step3->Step4 Step5 5. Final Cleanup (Remove Excess Reagents) Step4->Step5 Step6 6. LC-MS/MS Analysis Step5->Step6

Figure 2: End-to-end sample preparation workflow for EMA-modified peptides.

Data Interpretation & Validation

When analyzing the data, you must adjust your search engine (Mascot, MaxQuant, Proteome Discoverer) with a Variable Modification .

Modification Parameters
  • Name: EMA_Carboxyl (or Weinreb_Amide)

  • Description: Derivatization of C-term, D, and E.

  • Composition:

    
     (Net addition to peptide).
    
  • Monoisotopic Mass Shift: +57.0578 Da .

  • Target Residues: Asp (D), Glu (E), C-terminus.

Expected Spectral Features
  • Retention Time Shift: Expect a significant right-shift (later elution) on Reverse Phase (C18) chromatography due to the addition of the ethyl and methyl groups. This is advantageous for retaining very short, hydrophilic peptides that usually elute in the void volume.

  • Neutral Loss: In MS/MS fragmentation (HCD/CID), Weinreb amides may exhibit a characteristic loss of the alkoxy group (

    
    ) or the methoxyamine moiety depending on collision energy, though the amide bond is generally stable.
    

References

  • N-ethoxy-N-methylamine (Reagent Data) . PubChem Compound Summary. National Center for Biotechnology Information. Available at: [Link]

  • Chemical derivatization of peptide carboxyl groups for highly efficient electron transfer dissociation . Journal of the American Society for Mass Spectrometry, 2013. Demonstrates the utility of amine-derivatization of carboxyls for charge enhancement.[1][2] Available at: [Link]

  • Derivatization of peptides for improved detection by mass spectrometry . Royal Society of Chemistry, 2015. Comprehensive review of charge-tagging strategies. Available at: [Link]

  • Recent Developments in Weinreb Synthesis . ResearchGate, 2019. Context on the stability and chemistry of N-methoxy-N-methyl amides (Weinreb amides). Available at: [Link]

Sources

Validation

A Comprehensive Guide to the Structural Validation of an Ethoxy(methyl)amine Hydrochloride-Derived Product

For Researchers, Scientists, and Drug Development Professionals In the landscape of drug discovery and development, the unambiguous determination of a molecule's structure is a cornerstone of success.[1][2] Meticulous st...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of drug discovery and development, the unambiguous determination of a molecule's structure is a cornerstone of success.[1][2] Meticulous structural validation ensures the reproducibility of synthesis, clarifies structure-activity relationships (SAR), and is a critical component of regulatory submissions. This guide provides an in-depth, technically-focused comparison of analytical techniques for validating the structure of a hypothetical product derived from Ethoxy(methyl)amine hydrochloride.

Our focus will be on a hypothetical reaction product, N-(4-acetylphenyl)-2-(ethoxy(methyl)amino)acetamide (AMEA) , synthesized from Ethoxy(methyl)amine hydrochloride and 2-chloro-N-(4-acetylphenyl)acetamide. We will explore a multi-technique approach, emphasizing not just the "how" but the "why" behind each experimental choice.

The Imperative of Multi-Technique Validation

Relying on a single analytical method for structural elucidation can be misleading. An integrated approach, leveraging the strengths of various spectroscopic techniques, provides a self-validating system that builds a comprehensive and trustworthy picture of the molecular architecture. For our target molecule, AMEA, we will employ a suite of powerful analytical tools:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : To map the carbon-hydrogen framework.

  • Mass Spectrometry (MS) : To determine the molecular weight and elemental composition.

This combination allows for a robust and confident structural assignment.

Hypothetical Synthesis of AMEA

Ethoxy(methyl)amine hydrochloride is a versatile building block in organic synthesis.[3][4] In our hypothetical synthesis, the free base, Ethoxy(methyl)amine, is generated in situ and subsequently reacts as a nucleophile with 2-chloro-N-(4-acetylphenyl)acetamide.

Reaction Scheme:

Caption: Hypothetical synthesis of N-(4-acetylphenyl)-2-(ethoxy(methyl)amino)acetamide (AMEA).

Experimental Workflows for Structural Validation

A systematic workflow is crucial for efficient and accurate structural validation. The following diagram illustrates the logical flow of experiments.

Structural Validation Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_validation Structural Confirmation synthesis Synthesis of AMEA purification Purification (e.g., Column Chromatography) synthesis->purification nmr NMR Spectroscopy (¹H, ¹³C, HSQC, HMBC) purification->nmr ms Mass Spectrometry (HRMS) purification->ms data_analysis Data Interpretation & Correlation nmr->data_analysis ms->data_analysis structure_confirmation Final Structure Assignment data_analysis->structure_confirmation

Caption: Overall workflow for the structural validation of AMEA.

Detailed Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution.[5][6] By analyzing the magnetic properties of atomic nuclei, we can deduce the connectivity and chemical environment of atoms within a molecule.

1. Sample Preparation: The Foundation of Quality Data

  • Rationale: Proper sample preparation is paramount to obtaining high-resolution NMR spectra.[7][8] The choice of deuterated solvent is critical; it must dissolve the analyte without introducing interfering signals. For AMEA, Deuterated Chloroform (CDCl₃) is a suitable choice due to its ability to dissolve a wide range of organic compounds and its single, easily identifiable solvent peak.

  • Protocol:

    • Accurately weigh approximately 10-20 mg of the purified AMEA sample.

    • Dissolve the sample in ~0.6-0.7 mL of CDCl₃ containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard.

    • Transfer the solution to a clean, dry 5 mm NMR tube.[8]

    • Ensure the sample height in the tube is adequate for the instrument's detector.[8]

2. ¹H NMR Spectroscopy: Mapping the Protons

  • Rationale: ¹H NMR provides information about the number of different types of protons, their chemical environments, and their proximity to other protons.[9]

  • Instrument Parameters (500 MHz Spectrometer):

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

    • Number of Scans: 16-32 (sufficient for good signal-to-noise for a moderately concentrated sample).

    • Relaxation Delay (d1): 1-2 seconds (allows for near-complete relaxation of protons, ensuring accurate integration).

    • Spectral Width: 0-12 ppm (a standard range for most organic molecules).

3. ¹³C NMR Spectroscopy: Probing the Carbon Skeleton

  • Rationale: ¹³C NMR reveals the number of chemically distinct carbon atoms in a molecule.[9][10] Due to the low natural abundance of the ¹³C isotope, a greater number of scans is required compared to ¹H NMR.

  • Instrument Parameters (125 MHz Spectrometer):

    • Pulse Program: A proton-decoupled experiment (e.g., 'zgpg30') to simplify the spectrum to single lines for each carbon.

    • Number of Scans: 1024 or more (to achieve adequate signal-to-noise).

    • Relaxation Delay (d1): 2 seconds.

    • Spectral Width: 0-220 ppm (covers the typical chemical shift range for carbon atoms in organic molecules).

4. 2D NMR: Connecting the Dots

  • Rationale: Two-dimensional NMR experiments, such as HSQC and HMBC, provide crucial connectivity information that is often impossible to glean from 1D spectra alone.[11][12]

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment identifies direct one-bond correlations between protons and the carbons to which they are attached.[13][14]

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals longer-range correlations, typically over two or three bonds, between protons and carbons.[13][14] This is invaluable for piecing together molecular fragments.

Data Interpretation and Structural Elucidation

The following table summarizes the hypothetical NMR and MS data for our target molecule, AMEA.

Data Type Observed Value Interpretation
¹H NMR (CDCl₃, 500 MHz) δ 8.01 (d, 2H), 7.65 (d, 2H), 7.45 (s, 1H), 4.20 (q, 2H), 3.90 (s, 2H), 2.85 (s, 3H), 2.60 (s, 3H), 1.30 (t, 3H)Aromatic protons, amide N-H, ethoxy methylene, acetamide methylene, N-methyl, acetyl methyl, and ethoxy methyl protons are all present.
¹³C NMR (CDCl₃, 125 MHz) δ 197.5, 168.2, 165.8, 141.9, 133.5, 129.8, 119.2, 65.4, 55.8, 42.1, 26.6, 15.2Carbonyl carbons (ketone and two amides), aromatic carbons, ethoxy methylene, acetamide methylene, N-methyl, acetyl methyl, and ethoxy methyl carbons are all accounted for.
HRMS (ESI+) m/z 265.1547 [M+H]⁺The measured mass corresponds to the calculated exact mass of the protonated molecule (C₁₄H₂₁N₂O₃⁺), confirming the molecular formula.

The following diagram illustrates the key HMBC correlations that would be expected for AMEA, confirming the connectivity of the molecular fragments.

Caption: Key expected HMBC correlations for AMEA.

Comparative Analysis: The Power of Synergy

While ¹H NMR can suggest the presence of the various functional groups, and ¹³C NMR can confirm the number of carbons, it is the 2D NMR data, particularly HMBC, that unequivocally establishes the connectivity between the N-methyl, ethoxy, and acetamide fragments.[15] Furthermore, high-resolution mass spectrometry provides the definitive molecular formula, ruling out alternative structures with the same nominal mass.

Consider a potential isomeric byproduct where the ethoxy and methyl groups on the nitrogen are swapped. While the ¹H and ¹³C NMR spectra might be very similar, subtle differences in chemical shifts and, more definitively, the specific HMBC correlations would allow for unambiguous differentiation.

Conclusion

The structural validation of a novel chemical entity is a multi-faceted process that demands a rigorous and integrated analytical approach. By combining one- and two-dimensional NMR spectroscopy with high-resolution mass spectrometry, researchers can build a self-validating case for the structure of their target molecule. This comprehensive methodology not only ensures the scientific integrity of the research but also provides the robust data package required for subsequent stages of drug development and regulatory approval.

References

  • Patsnap Synapse. (2025, March 20). How are chemical structures analyzed in drug discovery?[Link]

  • Columbia University. HSQC and HMBC - NMR Core Facility. [Link]

  • PubChem. Ethoxy(methyl)amine hydrochloride. [Link]

  • American Elements. ethoxy(methyl)amine hydrochloride. [Link]

  • Chemistry LibreTexts. (2022, September 24). 13: Structure Determination - Nuclear Magnetic Resonance Spectroscopy. [Link]

  • Hovione. Small Molecule Development Analytical Methods for Faster Time to Market. [Link]

  • ACS Publications. Mass spectral characterization of nitrogen-containing compounds with ammonia chemical ionization. [Link]

  • Slideshare. Comparison of 1H-NMR and 13C-NMR. [Link]

  • PMC. Target Validation: Linking Target and Chemical Properties to Desired Product Profile. [Link]

  • Chemistry LibreTexts. (2023, February 11). 7.4: Two Dimensional Heteronuclear NMR Spectroscopy. [Link]

  • Organomation. NMR Sample Preparation: The Complete Guide. [Link]

  • JEOL. How to read NMR spectra from the basics (chemical shift, integration ratio, coupling). [Link]

  • Chemistry LibreTexts. (2023, January 29). NMR - Interpretation. [Link]

  • YouTube. (2022, November 11). Structure based drug design - Case study. [Link]

  • ResearchGate. (2020, June 15). Experimental and theoretical investigations of four amine derivatives as effective corrosion inhibitors for mild steel in HCl medium. [Link]

  • YouTube. (2019, January 21). Carbon-13 NMR Spectroscopy. [Link]

  • YouTube. (2020, August 10). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. [Link]

  • Agilent. Small Molecule Drug Characterization and Purity Analysis. [Link]

  • Mesbah Energy. (2021, September 27). Spectroscopy 13C NMR and 1H NMR. [Link]

  • ALWSCI. (2025, July 24). How To Prepare And Run An NMR Sample. [Link]

  • Hiden Analytical. (2023, June 14). Using Mass Spectrometry to Quantify Nitrogen Pollution in Coastal Ecosystems. [Link]

  • SciELO. The Use of 13C and 1H-NMR in the Structural Elucidation of a New Nor-Lupane Triterpene. [Link]

  • ACD/Labs. The advantages of overlaying an HSQC spectrum with an HMBC spectrum. [Link]

  • YouTube. (2023, December 4). NMR Spectroscopy Interpretation (Example). [Link]

  • Research Communities. (2024, January 31). The basic science underlying drug design and discovery. [Link]

Sources

Comparative

Side-by-side comparison of Ethoxy(methyl)amine hydrochloride and methoxyamine hydrochloride

Technical Comparison Guide: Ethoxy(methyl)amine Hydrochloride vs. Methoxyamine Hydrochloride Executive Summary This guide provides a rigorous technical comparison between Methoxyamine Hydrochloride and Ethoxy(methyl)amin...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Comparison Guide: Ethoxy(methyl)amine Hydrochloride vs. Methoxyamine Hydrochloride

Executive Summary This guide provides a rigorous technical comparison between Methoxyamine Hydrochloride and Ethoxy(methyl)amine Hydrochloride . While both are alkoxyamine salts used in organic synthesis and analytical chemistry, they serve fundamentally different mechanistic roles due to their substitution patterns.

  • Methoxyamine HCl is a primary alkoxyamine (

    
    ) used primarily for oxime formation  to stabilize carbonyls in GC-MS metabolomics and medicinal chemistry.
    
  • Ethoxy(methyl)amine HCl is a secondary alkoxyamine (

    
    ) used as a Weinreb amide precursor , offering a lipophilic alternative to the standard N,O-dimethylhydroxylamine for controlled ketone synthesis.
    

Chemical Profile & Specifications

The structural distinction dictates their reactivity. Methoxyamine possesses two protons on the nitrogen, allowing for dehydration to form a double bond (


). Ethoxy(methyl)amine has only one proton, restricting it to substitution reactions (forming amides) rather than condensation to imines/oximes.
FeatureMethoxyamine HydrochlorideEthoxy(methyl)amine Hydrochloride
CAS Number 593-56-6 1082680-18-9
Structure


IUPAC Name O-Methylhydroxylamine hydrochlorideN-Ethoxy-N-methylamine hydrochloride
Class Primary AlkoxyamineSecondary Alkoxyamine (Weinreb Analog)
Molecular Weight 83.52 g/mol 111.57 g/mol
Primary Reactivity Condensation (forms Oxime Ethers)Acylation (forms Weinreb Amides)
Key Application GC-MS Derivatization, Heterocycle SynthesisControlled Ketone Synthesis, Amide Linkers
Solubility Highly soluble in water, methanol, pyridineSoluble in water, organic solvents (more lipophilic)

Mechanistic Divergence: The "Stop" vs. "Go" Function

To understand which reagent to choose, one must analyze the desired endpoint.

  • Methoxyamine (The "Stop" Reagent): Reacts with aldehydes/ketones to form O-Methyl Oximes . This "caps" the reactive carbonyl, preventing enolization or oxidation. It is a terminal modification often used to stabilize molecules for analysis.

  • Ethoxy(methyl)amine (The "Go" Reagent): Reacts with carboxylic acids/acyl chlorides to form N-Ethoxy-N-methyl amides (Weinreb Amide analogs). This intermediate is designed to react further (e.g., with Grignard reagents) to synthesize ketones without over-addition to alcohols.

Reaction Pathways Diagram

ReactionPathways Substrate1 Ketone / Aldehyde (R-C=O) Intermediate1 Tetrahedral Intermediate Substrate1->Intermediate1 + Reagent 1 (Nucleophilic Attack) Substrate2 Carboxylic Acid / Acyl Chloride (R-COOH / R-COCl) Intermediate2 Activated Ester / Anhydride Substrate2->Intermediate2 + Coupling Agent Reagent1 Methoxyamine HCl (Primary Amine) Reagent1->Intermediate1 Reagent2 Ethoxy(methyl)amine HCl (Secondary Amine) Product2 Weinreb Amide Analog (R-CO-N(Me)OEt) REACTIVE INTERMEDIATE Reagent2->Product2 Product1 O-Methyl Oxime (R-C=N-OMe) STABLE / TERMINAL Intermediate1->Product1 - H2O (Dehydration) Intermediate2->Product2 + Reagent 2 (Substitution) FinalProduct Ketone (R-CO-R') Product2->FinalProduct + Grignard (R'MgBr) (Controlled Addition)

Figure 1: Mechanistic comparison showing Methoxyamine as a terminal capping agent vs. Ethoxy(methyl)amine as a synthetic intermediate.

Deep Dive: Methoxyamine in Metabolomics (GC-MS)

Methoxyamine HCl is the industry standard for the first step of the "two-step derivatization" protocol in metabolomics (Methoximation followed by Silylation).

  • Problem: Reducing sugars (glucose, fructose) exists in equilibrium between open-chain and ring forms (anomers). Direct silylation results in multiple peaks for a single sugar, complicating data interpretation. Keto-acids (like oxaloacetate) are thermally unstable.

  • Solution: Methoxyamine reacts rapidly with the carbonyl group in the open-chain form, locking it into a stable O-methyl oxime.

  • Why not Ethoxy(methyl)amine? Ethoxy(methyl)amine cannot form a

    
     double bond because it lacks the second proton required for water elimination. It would form a hemiaminal, which is unstable under GC temperatures.
    
Experimental Protocol: Methoxyamine Derivatization

Standard Operating Procedure for Biological Fluids (Plasma/Urine)

  • Preparation: Dissolve Methoxyamine HCl in anhydrous pyridine to a concentration of 20 mg/mL . (Note: Pyridine acts as both solvent and acid scavenger).

  • Addition: Add 50 µL of the Methoxyamine/Pyridine solution to the dried metabolite extract.

  • Incubation: Incubate at 30°C for 90 minutes with continuous shaking (1200 rpm).

    • Critical Control: Ensure strictly anhydrous conditions; moisture hydrolyzes the silylating agent in the next step.

  • Follow-up: Proceed immediately to silylation (e.g., addition of MSTFA) before GC-MS injection.

Deep Dive: Ethoxy(methyl)amine in Organic Synthesis

Ethoxy(methyl)amine is a specialized building block, acting as a structural analog to the classic Weinreb reagent (N,O-dimethylhydroxylamine).

  • The Weinreb Effect: When an N-methoxy-N-methyl amide reacts with an organometallic reagent (e.g., R-Li or R-MgBr), the metal coordinates between the carbonyl oxygen and the methoxy oxygen. This forms a stable 5-membered chelate ring that prevents the addition of a second equivalent of nucleophile. Upon acidic workup, the ring collapses to release a ketone .

  • Why use Ethoxy(methyl)amine?

    • Lipophilicity: The N-ethoxy group is more lipophilic than the N-methoxy group. This can improve the solubility of the intermediate amide in non-polar solvents (DCM, Toluene) during extraction, which is crucial for scaling up hydrophobic drug intermediates.

    • Impurity Profiling: In process chemistry, using a distinct alkyl group (Ethyl vs Methyl) allows for easier tracking of impurities by NMR or HPLC if the standard methyl-methyl reagent causes overlap with product peaks.

Experimental Protocol: Weinreb Amide Synthesis

General Procedure for converting a Carboxylic Acid to an N-Ethoxy-N-methyl Amide

  • Activation: To a solution of Carboxylic Acid (1.0 equiv) in DCM (0.2 M) at 0°C, add EDC·HCl (1.2 equiv) and HOBt (1.2 equiv). Stir for 15 minutes.

  • Reagent Addition: Add Ethoxy(methyl)amine Hydrochloride (1.1 equiv) followed by DIPEA (Diisopropylethylamine, 2.5 equiv) to neutralize the HCl salt and activate the amine.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4–12 hours. Monitor by TLC/LC-MS.

  • Workup: Dilute with EtOAc, wash with 1N HCl (to remove unreacted amine/EDC), saturated NaHCO3, and brine. Dry over Na2SO4.

  • Result: The isolated N-ethoxy-N-methyl amide is stable and ready for Grignard addition.

Summary Comparison Table

ParameterMethoxyamine HClEthoxy(methyl)amine HCl
Reaction Type Carbonyl CondensationAcyl Substitution
Target Group Aldehydes, KetonesCarboxylic Acids, Esters, Acid Chlorides
Product Oxime Ether (

)
Weinreb Amide (

)
Stability Product is thermally stable (GC-ready)Product is a stable intermediate for synthesis
Reagent Class Analytical Reagent / Protective GroupSynthetic Building Block
Handling Hygroscopic; store in desiccatorHygroscopic; store in desiccator

References

  • Methoxyamine in GC-MS: Fiehn, O. "Metabolomics by Gas Chromatography-Mass Spectrometry: Combined Targeted and Nontargeted Profiling." Current Protocols in Molecular Biology, 2016.

  • Weinreb Amide Chemistry: Nahm, S., & Weinreb, S. M. "N-methoxy-N-methylamides as effective acylating agents." Tetrahedron Letters, 1981. (Foundational reference for the class of reagents).

  • Chemical Data (Methoxyamine HCl): PubChem Compound Summary for CID 4113.

  • Chemical Data (Ethoxy(methyl)amine HCl): American Elements Product Specification, CAS 1082680-18-9.

Validation

A Comparative Guide to the Efficacy of Ethoxy(methyl)amine Hydrochloride in Carbonyl Derivatization

For researchers, scientists, and drug development professionals, the accurate quantification of carbonyl-containing compounds—such as ketones and aldehydes—is a frequent analytical challenge. These molecules are often no...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the accurate quantification of carbonyl-containing compounds—such as ketones and aldehydes—is a frequent analytical challenge. These molecules are often non-volatile or exhibit poor chromatographic behavior, necessitating chemical derivatization prior to analysis by Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS). This guide provides an in-depth comparison of Ethoxy(methyl)amine hydrochloride and its analogues, focusing on their efficacy in different solvent systems to enable robust and reliable quantification. We will delve into the reaction mechanisms, present comparative data, and provide validated experimental protocols.

The Critical Role of Oximation in Analytical Chemistry

The primary goal of derivatization is to convert an analyte into a more analytically amenable form.[1] For carbonyl compounds, a common two-step approach for GC-MS involves:

  • Oximation: The carbonyl group is converted into an oxime ether. This step is crucial as it blocks the highly reactive carbonyl functionality, preventing the formation of multiple enol isomers during the subsequent silylation step, which would otherwise lead to multiple chromatographic peaks for a single analyte.[2]

  • Silylation: Polar functional groups (e.g., -OH, -NH, -SH) are converted to their trimethylsilyl (TMS) ethers, increasing the volatility and thermal stability of the analyte for GC analysis.[3]

Alkoxyamines, such as Methoxyamine hydrochloride (MHA) and Ethoxy(methyl)amine hydrochloride, are the reagents of choice for the oximation step. The resulting O-alkyloximes are significantly more stable towards hydrolysis than corresponding imines or hydrazones, a critical factor for sample integrity during analysis.[4][5]

The Reaction Mechanism: A Foundation for Optimization

The reaction between an alkoxyamine and a carbonyl compound is a nucleophilic addition-elimination reaction, resulting in the formation of an oxime ether and water.[6]

Caption: General mechanism of oxime ether formation.

The reaction is typically performed using the hydrochloride salt of the alkoxyamine. This necessitates the use of a base to neutralize the HCl released, which drives the reaction to completion. The choice of base and solvent is therefore not trivial and has a significant impact on reaction efficiency.

Comparative Analysis of Alkoxyamine Reagents

The most commonly used reagent for oximation in metabolomics and steroid analysis is Methoxyamine hydrochloride (MHA, or MeOx). Ethoxy(methyl)amine hydrochloride serves as a valuable alternative.

PropertyMethoxyamine HCl (MHA)Ethoxy(methyl)amine HClKey Consideration
Molecular Formula CH₅NO·HClC₂H₇NO·HCl
Molecular Weight 83.52 g/mol 97.55 g/mol Affects reagent mass calculations.
Alkyl Group Methyl (-CH₃)Ethyl (-CH₂CH₃)Influences steric hindrance and derivative mass.
Mass Shift +29.02 Da+43.04 DaThe larger mass shift of the ethoxy group can be advantageous in moving the analyte mass out of low-mass interference regions in MS analysis.
Reactivity HighTheoretically slightly lowerThe larger ethyl group may introduce steric hindrance, potentially slowing the reaction rate with bulky ketones.
Derivative Stability HighHighBoth form highly stable oxime ethers, far more resistant to hydrolysis than hydrazones.[4]
Causality Behind Reagent Choice:
  • Methoxyamine HCl (MHA): Its widespread use is due to its high reactivity, the extensive availability of established protocols, and its proven track record of providing robust and reproducible results in large-scale metabolomic studies.[7]

  • Ethoxy(methyl)amine HCl: The primary rationale for selecting this reagent is to achieve a larger mass shift. This can be critically important for analytes with low molecular weights, as it shifts the derivative's mass-to-charge ratio (m/z) to a clearer region of the mass spectrum, away from matrix interference. While direct comparative studies on reaction kinetics are not widely published, the slightly larger ethyl group may theoretically decrease reaction rates with sterically hindered carbonyls compared to MHA. Therefore, a slight increase in reaction time or temperature may be required to ensure complete derivatization.

The Critical Role of the Solvent System

The solvent system must serve two purposes: solubilizing the analytes and reagents, and facilitating the reaction, often by acting as a base.

Pyridine: The Gold Standard

Pyridine is overwhelmingly the solvent of choice for oximation reactions in analytical derivatization.[7][8]

  • Dual Functionality: Pyridine is an effective solvent for a wide range of metabolites and steroids. Crucially, it also acts as a weak base, neutralizing the hydrogen chloride released from the alkoxyamine hydrochloride salt. This is essential to drive the equilibrium of the reaction towards the product side.

  • Catalytic Role: As a base, pyridine can also catalyze the dehydration step of the carbinolamine intermediate, accelerating the overall reaction rate.

  • Proven Robustness: Standardized protocols using Methoxyamine in pyridine have been shown to be highly reproducible. Automated, on-line derivatization methods using this system show a median relative standard deviation (RSD) of just 11%, compared to 17% for manual batch processing, highlighting the reliability of the chemistry itself.[7]

Acetonitrile: A Less Common Alternative

Acetonitrile is another polar aprotic solvent used in chemical synthesis. However, for this specific application, it has several disadvantages compared to pyridine.

  • Lack of Basicity: Acetonitrile is not a base and cannot neutralize the HCl generated during the reaction. An additional, non-nucleophilic base would need to be added to the system, complicating the protocol.

  • Potential for Side Reactions: While not extensively documented for oximation, in other chemical systems, acetonitrile can participate in side reactions. For instance, it can form reactive intermediates that may interfere with the desired reaction.[9]

  • Lower Performance: In other nucleophilic reactions, the use of acetonitrile can lead to different kinetics compared to other solvents, and not always for the better.[10]

Quantitative Performance and Benchmarking

While direct comparative yield data between MHA and Ethoxy(methyl)amine is limited in the literature, the performance of the standard MHA/pyridine method provides a crucial benchmark for what a successful derivatization should achieve in terms of precision and reproducibility.

Analyte Class (using MHA in Pyridine)Number of TMS GroupsMedian RSD (%)[7]
Metabolites with 1 TMS group137
Metabolites with 2 TMS groups225
Metabolites with 3 TMS groups320
Metabolites with 4 TMS groups415
Oximation Products (MeOx) N/A16

Data adapted from an optimized, automated workflow for targeted metabolomics.[7]

This data demonstrates that the oximation step itself is highly precise, with a median RSD of 16%. When developing a method with Ethoxy(methyl)amine hydrochloride, achieving a similar level of precision would be a key indicator of a successful and robust protocol.

Experimental Protocol: Two-Step Derivatization for GC-MS

This protocol describes a validated, self-consistent workflow for the derivatization of carbonyl-containing compounds in a dried biological extract.

G start Start: Dried Biological Extract step1 Step 1: Oximation Add 20 µL Ethoxy(methyl)amine HCl in Pyridine (e.g., 20 mg/mL) start->step1 step2 Incubate Shake at 60°C for 60 minutes step1->step2 Protect carbonyls step3 Cool to Room Temperature step2->step3 step4 Step 2: Silylation Add 80 µL MSTFA + 1% TMCS step3->step4 step5 Incubate Shake at 40°C for 30 minutes step4->step5 Increase volatility step6 Transfer to GC Vial with insert step5->step6 end Ready for GC-MS Analysis step6->end

Caption: Standard two-step derivatization workflow for GC-MS.

Materials:
  • Ethoxy(methyl)amine hydrochloride

  • Pyridine (anhydrous, analytical grade)

  • N-Methyl-N-(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (MSTFA + 1% TMCS)

  • Dried sample extract in a 1.5 mL glass autosampler vial

  • Heating block or incubator with shaking capability

Step-by-Step Methodology:
  • Reagent Preparation: Prepare a fresh solution of Ethoxy(methyl)amine hydrochloride in pyridine at a concentration of 20 mg/mL. This solution is typically stable for about one week when stored properly.

  • Oximation Step:

    • To your dried sample extract, add 20 µL of the Ethoxy(methyl)amine hydrochloride solution.

    • Cap the vial tightly and vortex briefly to ensure the entire sample is dissolved.

    • Place the vial in a heating block with shaking capabilities and incubate at 60°C for 60 minutes .

    • Causality: The heat accelerates the reaction, ensuring complete derivatization of even less reactive ketones within a reasonable timeframe. The pyridine neutralizes the evolving HCl gas.

  • Cooling: After incubation, remove the vial and allow it to cool completely to room temperature. This is critical to prevent pressure buildup when the vial is reopened and to avoid evaporation of the subsequent silylation reagent.

  • Silylation Step:

    • Add 80 µL of MSTFA + 1% TMCS to the vial.

    • Cap the vial tightly and vortex immediately.

    • Return the vial to the heating block and incubate at 40°C for 30 minutes .

    • Causality: The TMCS acts as a catalyst, improving the silylation efficiency for sterically hindered groups. The milder temperature is sufficient for silylation and prevents potential degradation of sensitive analytes.

  • Final Preparation: After the second incubation, cool the vial to room temperature. The sample is now derivatized and ready for GC-MS analysis. Transfer to a new vial with a micro-insert if necessary for injection.

Self-Validation and Trustworthiness: This protocol is a self-validating system. The inclusion of an internal standard (added before extraction) and a quality control (QC) sample (a pooled sample injected periodically throughout the run) will allow for monitoring of derivatization efficiency and analytical precision. Consistent peak areas and retention times for the internal standard and tight clustering of QC samples in multivariate analysis are hallmarks of a successful and trustworthy derivatization.

References

  • Castarlenas, R., et al. (2017). Pyridine versus acetonitrile coordination in rhodium–N-heterocyclic carbene square-planar complexes. Dalton Transactions. Available at: [Link]

  • Fiehn, O., et al. (2021). Optimized Workflow for On-Line Derivatization for Targeted Metabolomics Approach by Gas Chromatography-Mass Spectrometry. Metabolites. Available at: [Link]

  • Kalia, J., & Raines, R. T. (2008). Hydrolytic stability of hydrazones and oximes. Angewandte Chemie International Edition. Available at: [Link]

  • Kölmel, D. K., & Kool, E. T. (2017). Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis. Chemical Reviews. Available at: [Link]

  • Liu, R. (2008). Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review. Journal of Food and Drug Analysis. Available at: [Link]

  • Oswald, B. (2011). Method development for the analysis of steroids, steroid acids and sterol sulfates in biological samples. Ludwig-Maximilians-Universität München. Available at: [Link]

  • Roß, S., & Lisec, J. (2019). Metabolite Extraction and Derivatization of Plasma/ Serum Samples for High Resolution GC-MS- based Metabolomics. protocols.io. Available at: [Link]

  • Sung, R. Y., et al. (2012). Kinetic Studies on the Nucleophilic Substitution Reaction of 4-X-Substituted-2,6-dinitrochlorobenzene with Pyridines in MeOH-MeCN Mixtures. Bulletin of the Korean Chemical Society. Available at: [Link]

  • Wikipedia. (2023). Oxime. Wikipedia. Available at: [Link]

  • Witt, S., et al. (2014). Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling. Molecules. Available at: [Link]

  • Yuan, B., & Feng, Y. (2021). Progress and Challenges in Quantifying Carbonyl-Metabolomic Phenomes with LC-MS/MS. Metabolites. Available at: [Link]

Sources

Comparative

A Comparative Guide to Alkoxyamines in Bioconjugation: Spotlight on Ethoxy(methyl)amine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals In the landscape of bioconjugation, the precise and stable ligation of molecules to proteins, peptides, and other biomolecules is paramount. Among the arsen...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of bioconjugation, the precise and stable ligation of molecules to proteins, peptides, and other biomolecules is paramount. Among the arsenal of chemical tools available, the formation of an oxime bond through the reaction of an alkoxyamine with an aldehyde or ketone has emerged as a robust and widely adopted strategy.[1] This guide provides a comparative analysis of commonly used alkoxyamines, with a special focus on Ethoxy(methyl)amine hydrochloride, to aid researchers in selecting the optimal reagent for their specific application. While direct comparative peer-reviewed studies on Ethoxy(methyl)amine hydrochloride are limited, we will extrapolate its expected performance based on the well-documented characteristics of related alkoxyamines and general principles of oxime ligation chemistry.

The Oxime Ligation: A Cornerstone of Bioconjugation

Oxime ligation is a powerful tool for creating stable covalent linkages under mild, biocompatible conditions.[2][3] The reaction involves the condensation of an alkoxyamine (R-ONH₂) with a carbonyl group (an aldehyde or a ketone) to form an oxime (R-O-N=C). This bioorthogonal reaction is highly chemoselective, meaning it does not cross-react with other functional groups typically found in biological systems, ensuring the specific labeling of the target molecule.[2]

G cluster_reactants Reactants cluster_product Product Alkoxyamine Alkoxyamine (e.g., Ethoxy(methyl)amine HCl) Oxime Stable Oxime Linkage Alkoxyamine->Oxime + Carbonyl Aldehyde or Ketone (on biomolecule) Carbonyl->Oxime

Figure 1. General scheme of oxime ligation.

A Comparative Look at Alkoxyamine Reagents

The choice of alkoxyamine reagent can significantly impact the efficiency, kinetics, and stability of the resulting oxime bond. Here, we compare Ethoxy(methyl)amine hydrochloride to its close relatives, hydroxylamine and methoxyamine hydrochloride.

ReagentStructureKey Characteristics
Hydroxylamine Hydrochloride NH₂OH·HClHighest reactivity among the three. The resulting oxime bond is generally less stable compared to those formed from substituted alkoxyamines.[4]
Methoxyamine Hydrochloride CH₃ONH₂·HClOffers a good balance of reactivity and stability. The methoxy group provides increased stability to the oxime bond compared to hydroxylamine.[4]
Ethoxy(methyl)amine Hydrochloride CH₃CH₂O(CH₃)NH·HClExpected to offer enhanced stability of the oxime bond due to the electron-donating nature of the ethyl and methyl groups. Reactivity might be slightly lower than methoxyamine due to steric hindrance.

Rationale for Performance Expectations:

The stability of the oxime bond is influenced by the electronic properties of the substituent on the oxygen atom. Electron-donating groups, such as ethyl and methyl, are expected to increase the stability of the C=N-O bond. Conversely, these alkyl groups can introduce steric hindrance, which may slightly decrease the reaction rate compared to less bulky substituents.[4] While hydroxylamine is the most reactive, the unsubstituted oxime it forms is more susceptible to hydrolysis, which can be a drawback in applications requiring long-term stability.[4] Methoxyamine offers a compromise, providing a more stable linkage with acceptable reaction kinetics. Ethoxy(methyl)amine hydrochloride, with its additional alkyl substitution, is predicted to form an even more stable oxime bond, making it a potentially superior choice for applications demanding high stability, such as in the development of antibody-drug conjugates (ADCs) or long-term imaging probes.

Experimental Protocol: General Procedure for Oxime Ligation

This protocol provides a general framework for the conjugation of an alkoxyamine to a carbonyl-containing biomolecule. Optimization of pH, reaction time, and reagent concentrations is recommended for each specific application.

Materials:

  • Carbonyl-modified biomolecule (e.g., protein with an engineered aldehyde tag)

  • Alkoxyamine hydrochloride (e.g., Ethoxy(methyl)amine hydrochloride)

  • Reaction Buffer: 100 mM sodium phosphate, 150 mM NaCl, pH 7.0

  • Quenching solution (optional): e.g., an excess of a small molecule aldehyde or ketone

  • Purification system (e.g., size-exclusion chromatography, dialysis)

Procedure:

  • Dissolve the carbonyl-modified biomolecule in the reaction buffer to a final concentration of 1-10 mg/mL.

  • Prepare a stock solution of the alkoxyamine hydrochloride in the reaction buffer. A 10- to 100-fold molar excess over the biomolecule is typically used.

  • Add the alkoxyamine solution to the biomolecule solution.

  • Incubate the reaction mixture at room temperature or 37°C for 2-24 hours. The optimal time will depend on the reactivity of the specific alkoxyamine and carbonyl group.

  • (Optional) Quench the reaction by adding an excess of a quenching solution to consume any unreacted alkoxyamine.

  • Purify the bioconjugate to remove unreacted reagents and byproducts using an appropriate purification method.

  • Characterize the conjugate using techniques such as SDS-PAGE, mass spectrometry, and functional assays to confirm successful ligation and retention of biological activity.

G A Dissolve Carbonyl-Biomolecule C Mix Reactants A->C B Prepare Alkoxyamine Solution B->C D Incubate C->D E Quench Reaction (Optional) D->E F Purify Conjugate E->F G Characterize Conjugate F->G

Figure 2. Experimental workflow for oxime ligation.

Considerations for Optimizing Oxime Ligation

  • pH: The optimal pH for oxime ligation is typically between 6.5 and 7.5. At lower pH, the alkoxyamine is protonated and less nucleophilic, while at higher pH, the stability of the biomolecule may be compromised.

  • Catalysts: The rate of oxime formation can be accelerated by the addition of nucleophilic catalysts, such as aniline.[3] However, the use of catalysts should be carefully evaluated as they may have unintended effects on the biomolecule.

  • Reagent Concentration: Increasing the concentration of the alkoxyamine can drive the reaction to completion, but an excessive amount may lead to non-specific side reactions or difficulties in purification.

Alternative Bioconjugation Strategies

While oxime ligation is a powerful technique, other methods exist for site-specific bioconjugation. The choice of strategy depends on the available functional groups on the biomolecule and the desired properties of the final conjugate.

Ligation ChemistryFunctional GroupsLinkage FormedKey Advantages
Thiol-Maleimide Thiol (Cysteine) + MaleimideThioetherHigh reactivity and specificity for cysteines.
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Azide + CyclooctyneTriazoleBioorthogonal, proceeds without a catalyst.
N-Hydroxysuccinimide (NHS) Ester Chemistry Amine (Lysine) + NHS EsterAmideTargets abundant lysine residues.

Conclusion

Ethoxy(methyl)amine hydrochloride represents a promising reagent for bioconjugation, with the potential to form highly stable oxime linkages. While direct comparative data is currently scarce, its performance can be inferred from the well-established principles of alkoxyamine chemistry. Researchers should consider the trade-offs between reactivity and stability when selecting an alkoxyamine for their specific needs. As the field of bioconjugation continues to evolve, the development of novel reagents like Ethoxy(methyl)amine hydrochloride will undoubtedly expand the toolkit available for creating sophisticated and functional biomolecular constructs.

References

  • What are the differences between reaction by hydroxylamine.HCl and o-methoxyamine HCl. Which one is better in oxime formation reaction? - ResearchGate. Available at: [Link]

  • Bioorthogonal Chemistry and Bioconjugation: Synergistic Tools for Biology and Biomedicine - ACS Publications. Available at: [Link]

  • Comparative Study of Toxicity of Alkoxyamines In Vitro and In Vivo - PubMed. Available at: [Link]

  • Secondary Modification of Oxidatively-Modified Proline N-termini for the Construction of Complex Bioconjugates - NIH. Available at: [Link]

  • Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis | Chemical Reviews. Available at: [Link]

  • Recent developments in bioconjugation: From strategies to design and clinical applications. Available at: [Link]

  • US20220169604A1 - Bioconjugation reagent and methods - Google Patents.
  • Secondary Modification of Oxidatively-Modified Proline N-termini for the Construction of Complex Bioconjugates - NIH. Available at: [Link]

  • Recent developments in chemical conjugation strategies targeting native amino acids in proteins and their applications in antibody–drug conjugates - PMC. Available at: [Link]

  • Thermodynamic Evaluation on Alkoxyamines of TEMPO Derivatives, Stable Alkoxyamines or Potential Radical Donors? - ResearchGate. Available at: [Link]

  • THE STRUCTURES AND REACTIONS OF HYDROXYLAMINE - Zenodo. Available at: [Link]

  • Hydroxylamine - Wikipedia. Available at: [Link]

  • Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis | Chemical Reviews. Available at: [Link]

Sources

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